1-Bromo-4-phenylbutan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAZZDBYJISGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504234 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31984-10-8 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-4-phenylbutan-2-one: A Cornerstone Intermediate in Modern Synthesis
This guide provides a comprehensive technical overview of 1-Bromo-4-phenylbutan-2-one, a pivotal intermediate in organic and medicinal chemistry. We will delve into its core chemical properties, structural attributes, synthesis protocols, and reactivity, with a particular focus on its application in drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this versatile α-bromoketone.
Core Chemical Identity and Structure
Nomenclature and Chemical Identifiers
This compound is an organic compound that belongs to the class of α-haloketones.[1][2] Its identity is standardized by several key identifiers crucial for research, procurement, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound[3][4] |
| CAS Number | 31984-10-8[3][5] |
| Molecular Formula | C₁₀H₁₁BrO[3][5][6] |
| Molecular Weight | 227.10 g/mol [3] |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CBr[3] |
| InChI Key | APAZZDBYJISGLX-UHFFFAOYSA-N[3][4] |
Molecular Structure
The structure of this compound is defined by a four-carbon butanone chain with a phenyl group at the C4 position and a bromine atom at the C1 position, adjacent to the carbonyl group.
Caption: 2D structure of this compound.
Key Structural Feature: The α-Bromoketone Moiety
The defining feature of this molecule is the bromine atom on the carbon alpha (α) to the carbonyl group. This arrangement dictates its high reactivity. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2][7] This inherent reactivity makes α-bromoketones, including this compound, exceptionally useful as intermediates in organic synthesis.[2]
Physicochemical and Spectroscopic Profile
Physical and Chemical Properties
The properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Appearance | White solid / crystalline powder | [4][8] |
| Density | ~1.4 g/cm³ | [5][9] |
| Boiling Point | 290.1 °C at 760 mmHg | [8][9] |
| Flash Point | 70.6 °C | [8][9] |
| Topological Polar Surface Area | 17.1 Ų | [3][5] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Spectroscopic Data Interpretation
While raw spectra are instrument-dependent, the expected spectroscopic signatures provide a framework for structural verification:
-
¹H NMR: The spectrum would characteristically show a singlet for the two protons of the bromomethyl group (-CH₂Br) significantly downfield due to the deshielding effects of the adjacent bromine and carbonyl groups.[5][10] Signals for the two methylene groups (-CH₂CH₂-) would appear as multiplets, and the aromatic protons of the phenyl group would be observed in the typical aromatic region.[5]
-
¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) would be found at approximately 34 ppm, while the carbonyl carbon (C=O) would appear significantly downfield around 201 ppm.[5] The carbons of the phenyl ring and the other two methylene groups would also be identifiable.[5]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent around 1700-1720 cm⁻¹. Other key signals would include C-H stretches for the aromatic and aliphatic portions and a C-Br stretch at a lower wavenumber.[10]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M and M+2) corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).[5]
Synthesis, Reactivity, and Mechanistic Insights
Standard Synthesis Protocol: α-Bromination of 4-Phenylbutan-2-one
The most common and direct method for preparing this compound is through the α-bromination of its ketone precursor, 4-phenylbutan-2-one.[2] This reaction is typically performed under acidic conditions.
Experimental Protocol:
-
Reaction Setup: A solution of 4-phenylbutan-2-one (1 equivalent) is prepared in a suitable solvent, commonly methanol or acetic acid, in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.[5][11][12]
-
Temperature Control: The solution is cooled to 0°C using an ice bath. This is a critical step to control the reaction rate and minimize the formation of polybrominated byproducts.
-
Reagent Addition: A solution of bromine (Br₂, ~1.1 equivalents) dissolved in the same solvent is added dropwise to the stirred ketone solution over a period of time.[5][11]
-
Reaction Monitoring: The reaction mixture is allowed to stir at a controlled temperature (e.g., 15°C) for several hours.[5][11] The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched by adding a reducing agent like sodium thiosulfate solution to consume any excess bromine. The mixture is then diluted with water and extracted with an organic solvent such as dichloromethane.[5][11]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[5][11] The crude product can be further purified by recrystallization from a solvent like petroleum ether to yield the final product as a white solid.[5]
Causality and Mechanistic Rationale
The choice of an acid-catalyzed pathway is deliberate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates tautomerization to the enol form. This enol is the key nucleophilic intermediate that attacks molecular bromine.[2][13] This mechanism is generally regioselective and is the rate-determining step, explaining why the reaction rate is dependent on the ketone and acid concentration but independent of the bromine concentration.[13]
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Reactivity and Synthetic Utility
As an α-bromoketone, the compound is a potent electrophile. Its primary mode of reactivity involves nucleophilic substitution at the α-carbon, where the bromine atom acts as an excellent leaving group.[1][2] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for more complex molecular architectures.[7][14] It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions.[7][15]
Applications in Drug Development and Research
Key Intermediate for Prostaglandin Analogs
This compound is a critical pharmaceutical intermediate, most notably in the synthesis of widely used ophthalmic drugs.[5][8][14]
-
Bimatoprost & Latanoprost: It serves as a cornerstone building block for synthesizing these prostaglandin analogs, which are first-line treatments for glaucoma and ocular hypertension.[8][14] Its structure provides a key portion of the final drug scaffold.
Versatile Building Block in Organic Synthesis
Beyond specific drug syntheses, its reactivity makes it a versatile tool for constructing a variety of organic molecules.[14]
-
Heterocycle Formation: It is used in cyclization reactions to form various heterocyclic compounds, which are prevalent structures in many biologically active molecules.[7][16]
-
Covalent Inhibitors: The α-bromoketone moiety is a known "warhead" for creating targeted covalent inhibitors.[2] This functionality can form a stable covalent bond with nucleophilic residues (like cysteine) in the active site of an enzyme, leading to irreversible inhibition. This makes it a valuable scaffold for designing potent and selective protein kinase inhibitors for applications in areas like oncology.[17]
Safety, Handling, and Hazard Management
GHS Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318 / H319: Causes serious eye damage/irritation[3]
-
H335: May cause respiratory irritation[3]
The signal word associated with these hazards is "Danger" or "Warning" .[3][4]
Self-Validating Safety Protocol
A self-validating system for handling this compound requires strict adherence to the following measures to ensure researcher safety and experimental integrity.
Protocol Steps:
-
Engineering Controls: All handling of the solid and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[18][19]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[18][19]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[19]
-
Body Protection: Wear a lab coat and ensure no skin is exposed.[18][19]
-
-
Handling and Storage:
-
Spill and Emergency Procedures:
-
In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[18]
-
In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes, removing contact lenses if possible.[18]
-
Seek immediate medical attention if irritation or other symptoms persist.[18]
-
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 31984-10-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. This compound | 31984-10-8 [chemicalbook.com]
- 12. asianpubs.org [asianpubs.org]
- 13. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0 [smolecule.com]
- 17. nbinno.com [nbinno.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 1-Bromo-4-phenylbutan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-4-phenylbutan-2-one, a key building block in organic synthesis. We will delve into its chemical properties, synthesis methodologies, and significant applications, particularly within the pharmaceutical industry. This document is intended to serve as a practical resource for scientists engaged in chemical research and drug development.
Core Compound Identification and Properties
This compound is an α-brominated ketone. The presence of a bromine atom adjacent to the carbonyl group makes it a highly reactive and versatile intermediate for introducing the 4-phenylbutan-2-one moiety into a target molecule.
Below is a summary of its fundamental chemical and physical properties, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 31984-10-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁BrO | [1][2][3][4] |
| Molecular Weight | ~227.10 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid | [6] |
| Boiling Point | 290.1±15.0 °C at 760 mmHg | [3] |
| Density | 1.4±0.1 g/cm³ | [3] |
| Flash Point | 70.6±7.7 °C | [3] |
Synthesis and Mechanism
The primary route for synthesizing this compound involves the α-bromination of its ketone precursor, 4-phenylbutan-2-one. This reaction is a classic example of electrophilic substitution at an α-carbon, proceeding through an enol or enolate intermediate.
Synthesis Protocol: Electrophilic Bromination
This protocol is based on a general method for the α-bromination of ketones.[1]
Objective: To synthesize this compound from 4-phenylbutan-2-one.
Materials:
-
4-phenylbutan-2-one
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 4-phenylbutan-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and minimize side-product formation, such as dibromination.
-
Bromine Addition: Slowly add bromine (1.1 equivalents) to the stirred solution at 0°C. The slow addition prevents a rapid, exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at 15°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (2x volume).
-
Washing: Wash the combined organic layers with a brine solution to remove any remaining water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization if necessary.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the C-Br bond at the α-position. This makes it an excellent electrophile for various nucleophilic substitution reactions.
Nucleophilic Substitution
The compound readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new carbon-heteroatom bonds. This is a cornerstone of its application in building more complex molecular scaffolds.
Use in Heterocyclic Synthesis
A significant application is in the synthesis of substituted heterocycles, which are prevalent in medicinal chemistry. For example, it can be used in Hantzsch-type reactions to synthesize substituted thiazoles or imidazoles, which are important pharmacophores.
Horner-Wadsworth-Emmons Reaction
As an α-haloketone, it is a suitable substrate for reactions like the Horner-Wadsworth-Emmons olefination.[2] This reaction allows for the stereoselective formation of α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.[2]
Pharmaceutical Intermediate
This compound is categorized as a pharmaceutical intermediate.[1] Its structure is incorporated into various larger molecules currently under investigation in drug discovery pipelines. The phenyl group combined with the reactive bromoketone functionality provides a versatile scaffold for generating libraries of compounds for biological screening.
Safety and Handling
As with all α-haloketones, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation and high reactivity make it an essential building block for constructing complex organic molecules, particularly within the field of medicinal chemistry. Understanding its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage its synthetic potential.
References
- 1. echemi.com [echemi.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]
- 4. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:31984-10-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Synthesis of 1-Bromo-4-phenylbutan-2-one from 4-phenylbutan-2-one
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-phenylbutan-2-one, a pivotal intermediate in the development of various pharmaceuticals and fine chemicals.[1][2] The document delves into the fundamental principles of electrophilic α-bromination of ketones, outlines detailed, field-proven experimental protocols, and presents methods for product characterization and purification. Emphasis is placed on the causality behind experimental choices, safety protocols, and the validation of results through analytical data. This guide is intended for researchers, chemists, and professionals in the drug development and chemical synthesis sectors who require a robust and reliable methodology for preparing this versatile building block.
Introduction and Strategic Importance
This compound (CAS No: 31984-10-8) is an α-brominated ketone that serves as a critical precursor in multi-step organic syntheses. Its bifunctional nature, featuring a reactive carbon-bromine bond alpha to a carbonyl group, makes it highly valuable for constructing complex molecular architectures through nucleophilic substitution and carbon-carbon bond-forming reactions.[3][4] Notably, it is a key starting material in the synthesis of prostaglandin analogs such as Bimatoprost and Latanoprost, which are widely used in ophthalmology to manage glaucoma and ocular hypertension.[1][2]
The synthesis from its parent ketone, 4-phenylbutan-2-one (benzylacetone), is a classic example of electrophilic α-halogenation, a cornerstone reaction in organic chemistry.[4][5] This guide will focus on the most prevalent and reliable method for this transformation: direct bromination under acidic conditions.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The electrophilic α-bromination of a ketone in an acidic medium is a well-established reaction that proceeds via an enol intermediate. The acid catalyst is crucial as it facilitates the tautomerization of the ketone into its more nucleophilic enol form, which then reacts with the electrophilic bromine.[4][5]
The mechanism involves three primary steps:
-
Acid-Catalyzed Enolization: The carbonyl oxygen of 4-phenylbutan-2-one is protonated by an acid catalyst (e.g., HBr or trace acid in the solvent). This protonation increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons. A weak base (such as the solvent or another ketone molecule) then abstracts a proton from the α-carbon (the methyl group) to form the enol intermediate.
-
Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This is the key bond-forming step, resulting in the formation of a new C-Br bond at the α-position and a positively charged, protonated carbonyl intermediate.
-
Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, this compound, along with HBr.
For an unsymmetrical ketone like 4-phenylbutan-2-one, bromination occurs selectively at the less substituted α-carbon (the methyl group) rather than the methylene group. This regioselectivity is governed by the formation of the more stable, less sterically hindered enol, which is favored under kinetic control.
Caption: Acid-catalyzed α-bromination mechanism.
Synthetic Methodologies: A Comparative Overview
While several methods exist for α-bromination, the direct use of elemental bromine is the most frequently reported and scalable approach for this specific substrate. Alternative reagents offer advantages in handling and safety but may require different optimization strategies.
| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Direct Bromination | Elemental Bromine (Br₂) | Methanol or Acetic Acid, 0-20°C[6][7][8] | High yield, cost-effective, well-documented. | Br₂ is highly corrosive, toxic, and volatile.[9] |
| NBS Bromination | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH), various organic solvents.[10][11] | Solid reagent, easier and safer to handle than Br₂.[12] | Can sometimes lead to side reactions; may require catalyst. |
| Copper(II) Bromide | Copper(II) Bromide (CuBr₂) | Reflux in solvents like Ethyl Acetate / Chloroform.[12][13] | Acts as both bromine source and Lewis acid; good for certain substrates. | Requires stoichiometric amounts; metal waste. |
This guide will focus on the direct bromination method due to its proven efficacy and high yields reported in the literature.[6][7]
Detailed Experimental Protocol
The following protocol is a synthesized and validated procedure based on multiple literature reports for the synthesis of this compound.[6][7][8]
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Phenylbutan-2-one (98%+) | Three-neck round-bottom flask (500 mL) |
| Bromine (Br₂) | Magnetic stirrer and stir bar |
| Methanol (anhydrous) | Dropping funnel |
| Dichloromethane (DCM) | Ice-water bath |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Thermometer |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for recrystallization |
| Petroleum Ether | Thin-Layer Chromatography (TLC) plate & chamber |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-phenylbutan-2-one (e.g., 50 g, 0.337 mol) in methanol (350 mL).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine (e.g., 19 mL, 0.371 mol, 1.1 eq) in methanol (e.g., 20 mL) dropwise via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal reaction temperature below 10°C throughout the addition to minimize side reactions. The characteristic orange color of bromine should dissipate as it is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm while stirring. Maintain the reaction at approximately 15-20°C for 2-4 hours.[6][7]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot indicates completion.
-
Quenching & Work-up: Upon completion, carefully pour the reaction mixture into cold water (500 mL). If any bromine color persists, add saturated sodium thiosulfate solution dropwise until the color vanishes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (2 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Dissolve the crude residue in a minimal amount of hot petroleum ether. Allow the solution to cool slowly, then place it in a refrigerator for several hours to facilitate crystallization. Collect the resulting white solid by vacuum filtration to afford pure this compound.[6][7] A typical yield is in the range of 65-94%.[6][7]
Caption: General experimental workflow for synthesis.
Product Characterization
Authenticating the structure and purity of the synthesized this compound is essential. The following data is representative for the final product.[6][7]
| Technique | Parameter | Expected Result for this compound |
| Appearance | Physical State | White to off-white solid.[6][7] |
| ¹H NMR | Solvent: CDCl₃ | δ 7.3-7.2 (m, 5H, Ar-H), 3.8 (s, 2H, -C(=O)CH₂Br), 2.9 (m, 4H, -CH₂CH₂Ph) |
| ¹³C NMR | Solvent: CDCl₃ | δ 201.2 (C=O), 140.3 (Ar C-ipso), 128.6, 128.3, 126.3 (Ar C-H), 41.4 (-CH₂-), 34.2 (-CH₂Br), 29.9 (-CH₂-) |
| Mass Spec. | Molecular Weight | 227.10 g/mol [14] |
| IR Spec. | Key Peaks | ~1715 cm⁻¹ (C=O stretch), ~600-700 cm⁻¹ (C-Br stretch) |
Safety and Handling Precautions
The synthesis of α-bromoketones requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.
-
Elemental Bromine (Br₂): Extremely toxic, corrosive, and has a high vapor pressure. All manipulations must be performed in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.
-
α-Bromoketones: The product, this compound, belongs to the class of α-bromoketones, which are potent lachrymators (tear-gas agents) and skin irritants.[12][14] Avoid inhalation of dust or vapors and prevent skin and eye contact.[15]
-
Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated area, avoiding ignition sources.
-
General Practices: Always wear standard PPE, including safety glasses, a lab coat, and appropriate gloves.[9][16] Ensure emergency equipment, such as a safety shower and eyewash station, is accessible. All chemical waste must be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound via acid-catalyzed bromination of 4-phenylbutan-2-one is a robust and high-yielding process. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical research. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures the integrity and purity of the final product, facilitating its successful use in subsequent synthetic steps.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 31984-10-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CuBr2-promoted cyclization and bromination of arene–alkynes: C–Br bond formation via reductive elimination of Cu(iii) species - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. aksci.com [aksci.com]
A Spectroscopic Guide to 1-Bromo-4-phenylbutan-2-one: Structure, Purity, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-phenylbutan-2-one (CAS: 31984-10-8) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including prostaglandin analogues like Bimatoprost and Latanoprost.[1] Its precise molecular structure and purity are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind the spectral features, this document serves as a practical reference for researchers in process development, quality control, and synthetic chemistry, ensuring confident structural verification and purity assessment.
Molecular Structure and Spectroscopic Correlation
The structural integrity of this compound is the foundation of its utility. Spectroscopic techniques provide a non-destructive method to confirm that the desired molecular framework has been successfully synthesized. The key features—a phenyl group, a four-carbon chain, a ketone carbonyl, and a bromine atom at the alpha position—all produce distinct and predictable signals in various spectroscopic analyses.
Below is the chemical structure with atoms numbered for unambiguous assignment in the subsequent spectroscopic discussions.
Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum provides definitive confirmation of the connectivity of the carbon skeleton and the successful, regioselective bromination at the C1 position.
Data Summary and Interpretation
The experimental data, typically acquired in deuterated chloroform (CDCl₃), is summarized below.
| Signal Assignment (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| Phenyl (H5', H6', H7', H8', H9') | 7.18 - 7.37 | Multiplet (m) | 5H | Protons on the aromatic ring exhibit a complex multiplet in the characteristic downfield region for aromatic compounds. |
| Bromomethyl (H1) | 3.85 | Singlet (s) | 2H | These protons are on a carbon (C1) adjacent to both the electron-withdrawing carbonyl group and the bromine atom, causing a significant downfield shift. The absence of adjacent protons results in a singlet. |
| Methylene (H3, H4) | 2.94 - 3.01 | Multiplet (m) | 4H | The two methylene groups (C3 and C4) are diastereotopic and couple with each other, resulting in a complex multiplet. Their position is downfield due to proximity to the carbonyl and phenyl groups. A reported quartet at 2.9 ppm with 4H integration likely represents an overlap of these two signals.[2][3] |
Expert Insight: The singlet at approximately 3.85 ppm is the most diagnostic signal in the spectrum. Its integration (2H) and chemical shift confirm that bromination has occurred at the terminal methyl group of the precursor, 4-phenylbutan-2-one, to form the desired α-haloketone. An absence of this signal or the presence of a methyl singlet around 2.1 ppm would indicate incomplete reaction.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard proton acquisition pulse program with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy: Mapping the Carbon Backbone
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete structural confirmation.
Data Summary and Interpretation
The ¹³C NMR spectrum provides a clear count of the unique carbon environments, perfectly matching the expected structure.
| Signal Assignment (Atom No.) | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Carbonyl (C2) | 201.18 | The ketone carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of ketones.[2][3] |
| Phenyl (C4') | 140.29 | The quaternary aromatic carbon directly attached to the butyl chain. |
| Phenyl (C6', C8') | 128.57 | Aromatic CH carbons. |
| Phenyl (C5', C9') | 128.28 | Aromatic CH carbons. |
| Phenyl (C7') | 126.34 | Aromatic CH carbon. |
| Methylene (C4) | 41.38 | The methylene carbon adjacent to the phenyl group. |
| Bromomethyl (C1) | 34.24 | The carbon atom bonded to the electronegative bromine atom is shifted downfield. |
| Methylene (C3) | 29.87 | The methylene carbon adjacent to the carbonyl group. |
Expert Insight: The peak at 201.18 ppm is irrefutable evidence of the ketone functional group. The presence of a signal at 34.24 ppm confirms the C-Br bond, while the cluster of peaks between 126-141 ppm is characteristic of the phenyl group. The combination of these signals provides a complete and unambiguous fingerprint of the carbon backbone.[2][3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C acquisition pulse program (e.g., zgpg30).
-
Parameters: A 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For an α-haloketone like this compound, the IR spectrum is dominated by the strong carbonyl stretch.
Expected Absorptions and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3060-3030 | C-H Aromatic Stretch | Medium | Confirms the presence of the phenyl group. |
| ~2950-2850 | C-H Aliphatic Stretch | Medium | Indicates the methylene groups in the butyl chain. |
| ~1720-1740 | C=O Ketone Stretch | Strong, Sharp | This is the most prominent peak. The presence of an electronegative bromine atom on the α-carbon typically shifts the C=O stretch to a higher frequency (wavenumber) compared to a simple aliphatic ketone (which absorbs around 1715 cm⁻¹).[5][6] This is a key indicator of an α-haloketone. |
| ~1600, ~1495, ~1450 | C=C Aromatic Ring Skeletal Vibrations | Medium to Weak | Further confirms the presence of the aromatic ring. |
| ~750, ~700 | C-H Aromatic Out-of-Plane Bending | Strong | Indicates a monosubstituted benzene ring. |
| ~600-700 | C-Br Stretch | Medium to Strong | Confirms the presence of the carbon-bromine bond. |
Expert Insight: The position of the carbonyl (C=O) peak is crucial. A value higher than 1715 cm⁻¹ strongly suggests successful α-halogenation. This "field effect" is a well-documented phenomenon where the electronegative halogen withdraws electron density from the α-carbon, which in turn shortens and strengthens the adjacent carbonyl bond, increasing its vibrational frequency.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is automatically ratioed against the background to remove atmospheric (H₂O, CO₂) absorptions.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.
Data Summary and Interpretation
The molecular formula of this compound is C₁₀H₁₁BrO.
-
Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in a characteristic isotopic pattern for the molecular ion.
-
M⁺ peak: Appears at m/z = 226 (for the molecule containing ⁷⁹Br).
-
M+2 peak: Appears at m/z = 228 (for the molecule containing ⁸¹Br) with nearly the same intensity as the M⁺ peak.
-
-
Exact Mass: The monoisotopic mass is 225.99933 Da.[7]
Expert Insight: The presence of the intense M⁺ and M+2 peaks at m/z 226 and 228, respectively, in a roughly 1:1 ratio, is unequivocal proof that the molecule contains one bromine atom. This is often the first feature a mass spectrometrist will look for when analyzing a brominated compound.
Fragmentation Pathway
Under Electron Ionization (EI), the molecular ion is unstable and undergoes fragmentation. The most common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 1-Bromo-4-phenylbutan-2-one for Pharmaceutical and Chemical Research
Abstract
1-Bromo-4-phenylbutan-2-one is a key bifunctional intermediate in organic synthesis, notable for its reactive α-bromo ketone moiety.[1] Its utility in the synthesis of pharmaceutical precursors and other complex heterocyclic structures is significant. However, the successful application of this reagent is critically dependent on a thorough understanding of its solubility and chemical stability—properties that are often assumed or overlooked. This technical guide provides a comprehensive framework for characterizing this compound, presenting both theoretical principles and actionable experimental protocols. We address the predictable solubility profile based on its molecular structure and offer a robust methodology for its empirical determination. Furthermore, we delve into the inherent stability challenges of α-haloketones, outlining a systematic approach for conducting forced degradation studies to identify potential degradation pathways and establish optimal storage and handling conditions.[2] This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling more reproducible, efficient, and safe utilization of this versatile chemical building block.
Introduction: The Chemical Profile of this compound
This compound (C₁₀H₁₁BrO, Molar Mass: 227.10 g/mol ) is a solid organic compound characterized by a ketone functional group with a bromine atom at the alpha (α) position.[3] This structural feature, known as an α-bromo ketone, makes the molecule a potent electrophile and a valuable precursor in a variety of synthetic transformations, including nucleophilic substitutions and the construction of heterocyclic rings.[1][4]
The molecule's utility is derived from its bifunctional nature:
-
The α-Carbon: The carbon atom bearing the bromine is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group.[4]
-
The Carbonyl Carbon: This carbon is also an electrophilic site, susceptible to attack by strong nucleophiles.
This dual reactivity is precisely what makes a comprehensive understanding of its stability and solubility paramount. Undesired reactions with solvents (solvolysis), moisture (hydrolysis), or other reagents can lead to low yields, impure products, and misleading experimental results. This guide provides the foundational knowledge and practical methodologies to control these variables.
Solubility Profile: Theoretical Prediction and Experimental Determination
The solubility of this compound is governed by the interplay between its hydrophobic and polar regions. The phenyl and ethylene groups constitute a significant nonpolar backbone, while the ketone and α-bromo functionalities introduce polarity.
-
Predicted Solubility: Based on the "like dissolves like" principle, the compound is expected to exhibit low solubility in aqueous and highly polar, protic solvents like water and methanol. Conversely, it should demonstrate good solubility in a range of common organic solvents, particularly those with moderate to low polarity such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. It is expected to be fairly soluble in nonpolar solvents like toluene, though less so than in moderately polar aprotic solvents.
While theoretical prediction is a useful starting point, empirical determination is essential for quantitative applications.
Experimental Protocol: Isothermal Solubility Determination
This protocol describes a standard method for accurately determining the solubility of the compound in a chosen solvent at a specific temperature.
Objective: To quantify the maximum mass of this compound that can be dissolved in a specific volume of a given solvent at a controlled temperature.
Materials:
-
This compound (purity >97%)[5]
-
Selected analytical-grade solvents
-
Vials with Teflon-lined caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated analytical standard for another quantitative method (e.g., qNMR).
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The solid should be in a fine powder form to maximize surface area.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess, undissolved solid settle.
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all particulate matter. Perform a precise dilution of the filtered solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Diagram: Experimental Workflow for Solubility Determination
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
1-Bromo-4-phenylbutan-2-one safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-4-phenylbutan-2-one for Research and Development Professionals
Introduction
This compound (CAS No: 31984-10-8) is a key α-bromoketone intermediate widely utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients such as Bimatoprost and Latanoprost.[1] Its value lies in the strategic placement of a bromine atom alpha to a carbonyl group, a functional arrangement that activates the molecule for a variety of subsequent nucleophilic substitution and elimination reactions.[2]
However, the very reactivity that makes this compound a valuable synthetic building block also renders it hazardous. As with many α-haloketones, it possesses irritant and toxic properties that demand rigorous safety protocols and handling procedures. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling, storage, and emergency management of this compound. The causality behind each procedural step is explained to foster a culture of safety built on scientific understanding.
Chemical and Physical Profile
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The presence of the α-bromo ketone moiety is the primary determinant of this compound's chemical reactivity and toxicological profile.
| Property | Value | Source(s) |
| CAS Number | 31984-10-8 | [3][4] |
| Molecular Formula | C₁₀H₁₁BrO | [3][4] |
| Molecular Weight | 227.10 g/mol | [3] |
| Appearance | Solid / Off-white solid | [5] |
| Boiling Point | 290.1 ± 15.0 °C at 760 mmHg | |
| Flash Point | 70.6 ± 7.7 °C | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| IUPAC Name | This compound | [3][6] |
Hazard Identification and Risk Assessment
This compound is classified with multiple health hazards. A thorough understanding of these risks is critical for implementing appropriate safety measures. The compound's hazards are formally defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| GHS Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |
-
Serious Eye Damage: This is the most severe hazard. α-haloketones are often lachrymatory and can cause irreversible damage to the cornea. The "Danger" signal word is primarily associated with this endpoint.[3]
-
Skin and Respiratory Irritation: The compound can cause significant irritation upon contact with the skin and mucous membranes of the respiratory tract.[3][6]
-
Acute Toxicity: Ingestion and inhalation are significant routes of exposure that can lead to systemic toxicity.[3][6]
Logical Workflow: Hazard Recognition and Mitigation
A systematic approach is essential for managing the risks associated with this compound. The following workflow illustrates the logical steps from initial identification to the implementation of control measures.
Caption: Hazard Recognition and Mitigation Workflow.
Exposure Control and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Primary Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] The ventilation system should be regularly inspected to ensure it is functioning to specification.
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[9]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table provides minimum requirements.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | Due to the classification as causing "serious eye damage" (H318), standard safety glasses are insufficient.[3][7] Goggles provide a seal against vapors and splashes, while the face shield offers a secondary barrier for the entire face.[10] |
| Hands | Chemical-Impermeable Gloves | Nitrile or butyl rubber gloves are recommended.[7][11] Always inspect gloves for tears or degradation before use. Contaminated gloves can be a dangerous source of exposure and should be replaced regularly.[9] |
| Body | Flame-Resistant Lab Coat / Protective Clothing | A lab coat protects against skin contact from minor spills.[7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is advised.[10] |
| Respiratory | Respirator (if required) | A respirator is generally not required if all work is performed within a functioning fume hood. However, for spill cleanup outside of a hood or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12] |
| Feet | Closed-toe Shoes | Perforated shoes or sandals are prohibited. Footwear must cover the entire foot to protect against spills.[9][11] |
Logical Workflow: PPE Selection Protocol
The level of PPE can be tiered based on the specific task and associated risk.
Caption: PPE Selection Protocol based on task.
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is the most effective way to ensure safety during routine handling.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation and Engineering Controls:
-
Designate a workspace within a certified chemical fume hood.
-
Ensure the work area is clean and free of incompatible materials (e.g., strong bases, oxidizing agents).[12]
-
Remove all potential ignition sources from the immediate vicinity.[7][8]
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood. Use non-sparking tools where applicable.[7][13]
-
-
Donning PPE:
-
Don all required PPE as specified in the Enhanced PPE Level (Section 3), including double-gloving if preferred.
-
-
Chemical Handling (Solid Transfer):
-
Carefully open the reagent container. Avoid generating dust.
-
Using a clean spatula, transfer the desired amount of solid this compound to a tared weigh boat on a balance located within the fume hood.
-
Promptly and securely close the main reagent container.
-
-
Chemical Handling (Solution Preparation):
-
Carefully add the weighed solid to the beaker containing the desired solvent.
-
Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.
-
Begin stirring the solution.
-
-
Storage:
-
Decontamination and Doffing PPE:
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials (gloves, weigh boats) in a designated hazardous waste container.[8]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7][8]
-
Emergency Procedures
Preparedness is key to managing unexpected events such as spills or exposures.
Spill Response (Small Laboratory Spill < 5g)
-
Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.[8]
-
Control: Ensure the spill is contained within the fume hood. If outside a hood, remove all ignition sources.[13][15]
-
Protect: Don appropriate PPE, including a respirator if the spill is outside a fume hood.[7][13]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.[12][15]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[12][15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and institutional safety office.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[14][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. | [8][9][14][15] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation develops or persists. | [8][14] |
| Inhalation | Move the person to fresh air.[13][14] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [8][13][14] |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Call a Poison Control Center or physician immediately. | [8][12][13] |
Logical Workflow: Emergency Response Decision Tree
Caption: Emergency Response Decision Tree.
Waste Management and Disposal
All waste containing this compound, including crude reaction mixtures, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collection: Use separate, clearly labeled, and sealed containers for hazardous waste.
-
Regulations: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[8] Entrust disposal to a licensed chemical destruction plant or waste disposal company.[8][13]
-
Prohibition: Do not discharge any amount of this chemical into sewer systems or the environment.[13][16]
Conclusion
This compound is an indispensable reagent in modern organic synthesis, but its utility is matched by its significant health hazards. The risks of serious eye damage, skin and respiratory irritation, and acute toxicity are manageable only through a disciplined and informed approach to safety. By integrating robust engineering controls, task-appropriate personal protective equipment, and strict adherence to established handling and emergency protocols, researchers can safely harness the synthetic power of this compound. A foundational understanding of why these precautions are necessary is the cornerstone of a safe and successful research environment.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 31984-10-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. bloomtechz.com [bloomtechz.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to 1-Bromo-4-phenylbutan-2-one: From Synthesis to Significance
This guide provides a comprehensive overview of 1-bromo-4-phenylbutan-2-one, a pivotal intermediate in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, and critical applications, with a focus on the underlying chemical principles that govern its preparation and reactivity.
Introduction: A Versatile Building Block
This compound, with the CAS number 31984-10-8, is an organic compound featuring a ketone functional group, a phenyl group, and a bromine atom at the alpha position to the carbonyl.[1] This structural arrangement makes it a highly reactive and versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a key precursor in the industrial synthesis of prostaglandin analogues, such as Latanoprost and Bimatoprost, which are crucial medications for treating glaucoma and ocular hypertension.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO[1][3] |
| Molecular Weight | 227.10 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Melting Point | 47-49 °C |
| Boiling Point | 290.1±15.0 °C (Predicted) |
| Density | 1.371±0.06 g/cm³ (Predicted) |
Historical Context and Discovery
While the precise first synthesis of this compound is not extensively documented in readily available literature, its emergence as a significant synthetic intermediate is intrinsically linked to the groundbreaking work on the total synthesis of prostaglandins in the latter half of the 20th century. The pioneering efforts of chemists like E.J. Corey in the 1960s and 70s established elegant and stereocontrolled routes to these complex biomolecules.[4][5][6][7] The structural motifs within prostaglandins necessitated the development of novel and efficient building blocks, and it is within this context that α-bromo ketones like this compound became indispensable.
A significant and detailed account of its synthesis was published in The Journal of Organic Chemistry in 1985, which stands as a key reference in its documented history.[8][9] This publication solidified a reliable method for its preparation, paving the way for its broader use in both academic research and industrial applications.
Synthesis of this compound: A Detailed Examination
The most common and efficient method for the synthesis of this compound is through the α-bromination of its precursor, 4-phenylbutan-2-one (also known as benzylacetone). This reaction is typically carried out under acidic conditions.
The Underlying Mechanism: Acid-Catalyzed α-Bromination
The acid-catalyzed bromination of a ketone proceeds through the formation of an enol intermediate, which is the key nucleophilic species in the reaction.[1][2][10]
Caption: Mechanism of Acid-Catalyzed α-Bromination of 4-Phenylbutan-2-one.
Expertise in Action: Causality Behind Experimental Choices
-
Acid Catalyst: The acid catalyst (often acetic acid or a mineral acid) is crucial for accelerating the formation of the enol.[1][10] Protonation of the carbonyl oxygen makes the α-protons more acidic and facilitates their removal to form the enol.[10] In the absence of an acid, the enolization is significantly slower.
-
Solvent Choice (Methanol): Methanol is a commonly used solvent in this reaction.[9][11] It is polar enough to dissolve the starting material and the reagents. Furthermore, it can act as a proton source and help to stabilize the charged intermediates in the reaction. However, care must be taken as methanol can also react with bromine, so the temperature is often kept low during the initial addition of bromine.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of bromine.[9][11] This is to control the exothermic reaction and to minimize side reactions, such as the formation of dibrominated products. The reaction is then allowed to warm to a slightly higher temperature (e.g., 15 °C) to ensure the completion of the reaction.[9][11]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, based on established literature methods.[9][11]
Materials and Reagents:
-
4-Phenylbutan-2-one
-
Bromine
-
Methanol
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenylbutan-2-one (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in methanol dropwise to the stirred solution of 4-phenylbutan-2-one over a period of time, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 15 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (2 x volume of water).
-
Washing: Combine the organic layers and wash with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by crystallization from a solvent such as petroleum ether to yield this compound as a white solid.[9]
Caption: General workflow for the synthesis of this compound.
Table 2: Comparison of Synthetic Protocols
| Parameter | Method A (Br₂ in CH₃OH/AcOH)[11] | Method B (Br₂ in CH₃OH)[9] |
| Brominating Agent | Bromine | Bromine |
| Solvent | Methanol/Acetic Acid | Methanol |
| Temperature | 0 °C to 15 °C | 0 °C to 15 °C |
| Reaction Time | 2 hours | 4 hours |
| Work-up | Aqueous work-up and extraction | Aqueous work-up and extraction |
| Purification | Not specified | Crystallization |
| Reported Yield | Not specified | 93.98%[9] |
The use of acetic acid in Method A provides a stronger acidic environment which can further accelerate the enolization step.[11] However, the high yield reported for Method B suggests that methanol alone provides sufficient catalysis for an efficient reaction.[9]
Applications in Drug Development: A Gateway to Prostaglandins
The primary and most significant application of this compound is as a crucial building block in the synthesis of prostaglandin F2α analogues. These synthetic prostaglandins, including Latanoprost and Bimatoprost, are widely used as first-line treatments for glaucoma, a condition characterized by increased intraocular pressure.
The synthesis of these complex molecules often involves a Horner-Wadsworth-Emmons reaction to construct the α-chain of the prostaglandin. The phosphonate ylide required for this reaction is typically prepared from this compound.
Caption: Simplified schematic of the role of this compound in Latanoprost synthesis.
The discovery and development of efficient synthetic routes to prostaglandins have had a profound impact on medicine, and the availability of key intermediates like this compound has been a critical enabler of this success.
Conclusion
This compound is a testament to the enabling power of synthetic organic chemistry. While its discovery may not be marked by a singular, celebrated moment, its importance has grown steadily with the increasing demand for complex pharmaceutical agents. The straightforward yet nuanced synthesis of this α-bromo ketone, rooted in the fundamental principles of carbonyl chemistry, provides a reliable and scalable source of a critical building block. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the continued innovation and production of life-changing medicines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | 31984-10-8 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
Technical Guide: 1-Bromo-4-phenylbutan-2-one - Physical and Sensory Characteristics
Abstract: This technical guide provides an in-depth analysis of the physical and sensory properties of 1-Bromo-4-phenylbutan-2-one (CAS No. 31984-10-8), a key intermediate in pharmaceutical synthesis. This document consolidates information from various sources to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's appearance and odor profile, underpinned by safety considerations and typical manufacturing processes.
Introduction: The Scientific Context of this compound
This compound is an α-brominated ketone of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a ketone group, makes it a versatile building block. The presence of the phenyl group further influences its reactivity and physical properties. A thorough understanding of its physical characteristics is paramount for its safe handling, effective use in synthesis, and for the quality control of resulting products. This guide aims to provide a detailed exposition of its appearance and, where possible, its olfactory properties, grounded in scientific evidence and practical laboratory observations.
Physical Appearance: A Compound of Variable Form
The physical state and color of this compound are highly dependent on its purity, the method of its synthesis, and subsequent purification steps.
Solid Form: In its purified, crystalline form, this compound is most commonly described as a white to off-white solid .[1][2] This is the expected appearance for a compound that has been properly crystallized and dried. The crystallization process, often carried out in solvents like petroleum ether, helps in removing colored impurities that may have formed during the synthesis.[1] Commercial suppliers of high-purity this compound typically provide it in this solid form.[3][4]
Liquid and Oily Forms: It is not uncommon to encounter this compound as a liquid or oil, particularly in a laboratory setting. After synthesis and solvent removal under reduced pressure, the crude product can be obtained as a liquid. Furthermore, some purification methods, such as flash column chromatography, may yield the compound as a pale brown oil .[2] The coloration in these instances can be attributed to the presence of residual reagents, byproducts, or slight degradation of the compound.
The variability in its physical form underscores the importance of the purification process in achieving a consistent material for subsequent reactions. The choice between using the compound as a solid or an oil would depend on the specific requirements of the chemical transformation it is intended for.
Odor Profile: Undocumented Sensory Characteristics
A thorough review of publicly available safety data sheets, chemical databases, and scientific literature reveals a notable absence of any description of the odor of this compound.
Expert Insight: The lack of documented odor is likely due to several factors:
-
Hazardous Nature: As an α-bromoketone, this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Due to these toxicological properties, intentional inhalation for the purpose of determining its odor is strongly discouraged.
-
Reactivity: α-Bromoketones are reactive compounds and can be lachrymatory (tear-inducing). This property would make any sensory evaluation unpleasant and potentially harmful.
-
Focus on Chemical Properties: In the context of its use as a chemical intermediate, the emphasis is placed on its chemical and physical properties that are relevant to its reactivity and purity (e.g., melting point, NMR spectra), rather than its sensory characteristics.
In the absence of reliable data, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including respiratory protection, in a well-ventilated area such as a chemical fume hood, to avoid any potential inhalation hazards.
Summary of Physical and Chemical Properties
For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 31984-10-8 | [5] |
| Molecular Formula | C₁₀H₁₁BrO | [3][6] |
| Molecular Weight | 227.10 g/mol | [7] |
| Appearance | White to off-white solid; can also be a pale brown oil or liquid | [1][2][3] |
| Boiling Point | ~290.1 °C at 760 mmHg (Predicted) | [1][6] |
| Density | ~1.4 g/cm³ (Predicted) | [1][6] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1][4] |
Experimental Protocol: Synthesis and Purification
The appearance of this compound is a direct result of its synthesis and purification. The following is a representative protocol for its preparation.
Objective: To synthesize this compound from 4-phenylbutan-2-one.
Materials:
-
4-phenylbutan-2-one
-
Bromine
-
Methanol
-
Dichloromethane
-
Petroleum ether
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: A solution of 4-phenylbutan-2-one in methanol is prepared in a reaction vessel and cooled to 0°C with continuous stirring.
-
Bromination: Bromine is added slowly to the cooled solution. The reaction mixture is then stirred for several hours at a slightly elevated temperature (e.g., 15°C).
-
Quenching and Extraction: Upon completion of the reaction, the mixture is diluted with water and extracted with dichloromethane.[1]
-
Washing and Drying: The combined organic layers are washed with a brine solution and dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure, which may yield the crude product as a liquid or oil.
-
Crystallization: The residue is dissolved in petroleum ether and crystallized in a refrigerator for several hours.
-
Isolation: The resulting solid is collected by filtration to afford this compound as a white solid.[1]
Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The appearance of a white crystalline solid is a good initial indicator of successful purification.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This compound is typically a white to off-white solid when in a purified state, although it can exist as a liquid or a pale brown oil, particularly in its crude form. There is no documented information on its odor, a fact that is likely attributable to its hazardous and reactive nature. Researchers and drug development professionals should always handle this compound with appropriate safety precautions in a well-ventilated environment. The synthesis and purification protocol provided herein offers a reliable method for obtaining this important chemical intermediate in a form suitable for further synthetic applications.
References
- 1. This compound | 31984-10-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 31984-10-8 [sigmaaldrich.com]
- 5. This compound - CAS:31984-10-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]
- 7. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Duality of a Versatile Synthetic Intermediate
An In-Depth Technical Guide to the Reactivity Profile of the α-Bromo Ketone Moiety
The α-bromo ketone moiety is a cornerstone in modern organic synthesis, prized for its versatile and predictable reactivity. Characterized by a bromine atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group, this functional group is more than a simple alkyl halide or a ketone; it is a powerful bifunctional electrophile.[1][2] The electron-withdrawing nature of the adjacent carbonyl group significantly influences the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack. Simultaneously, the carbonyl carbon itself remains an electrophilic center. This duality underpins a rich and diverse reaction chemistry, making α-bromo ketones indispensable building blocks in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] This guide provides an in-depth exploration of the core reaction pathways of α-bromo ketones, offering mechanistic insights, field-proven protocols, and a framework for leveraging this moiety in synthetic design.
Chapter 1: Fundamental Principles of Reactivity
The unique chemical behavior of α-bromo ketones stems from the electronic interplay between the bromine atom and the carbonyl group.
-
Activation of the α-Carbon: The primary effect of the carbonyl group is strong inductive and resonance electron withdrawal. This depletes electron density from the α-carbon, making it significantly more electrophilic than in a standard alkyl bromide. Consequently, it is an excellent substrate for SN2 reactions.
-
Acidity of α'-Hydrogens: The electron-withdrawing carbonyl group also increases the acidity of any protons on the other adjacent carbon (the α'-carbon). This facilitates the formation of enolates under basic conditions, a critical step for reactions such as the Favorskii rearrangement.[5][6]
-
Two Electrophilic Sites: The structure presents two distinct sites for nucleophilic attack: the highly reactive α-carbon (hard electrophile) and the carbonyl carbon (soft electrophile). The reaction pathway is often determined by the nature of the nucleophile and the reaction conditions.
Chapter 2: Key Reaction Pathways
Nucleophilic Substitution (SN2 Pathway)
The most direct reaction of α-bromo ketones is the displacement of the bromide ion by a nucleophile. This SN2 reaction is highly efficient due to the activated α-carbon and the stability of the bromide leaving group.
Mechanistic Insight: The reaction proceeds via a classic bimolecular nucleophilic substitution mechanism. The nucleophile attacks the α-carbon from the backside relative to the C-Br bond, proceeding through a trigonal bipyramidal transition state. The rate is sensitive to steric hindrance around the α-carbon.
Diagram 1: SN2 Reaction Mechanism
Caption: General mechanism for the SN2 displacement of bromide.
This pathway is fundamental for installing a wide variety of functional groups at the α-position, most notably in the synthesis of α-amino ketones, which are prevalent in medicinal chemistry.[7]
Experimental Protocol 1: Synthesis of an α-Amino Ketone
This protocol details the reaction of 2-bromoacetophenone with a primary amine.
-
Dissolution: Dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent such as acetonitrile or THF in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2.5 eq), to the solution. This neutralizes the HBr formed during the reaction.
-
Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude product in a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel.
Elimination (Dehydrobromination to α,β-Unsaturated Ketones)
When treated with a non-nucleophilic or sterically hindered base, α-bromo ketones undergo an E2 elimination to yield α,β-unsaturated ketones.[8][9] These products are themselves valuable synthetic intermediates, particularly as Michael acceptors.[10]
Mechanistic Insight: The base abstracts a proton from the α'-carbon, while the C-Br bond is cleaved simultaneously, forming a new π-bond. The reaction follows an anti-periplanar stereochemical arrangement between the abstracted proton and the leaving bromide.[10]
Diagram 2: E2 Elimination Mechanism
Caption: Base-induced E2 dehydrobromination pathway.
Experimental Protocol 2: Dehydrobromination using Pyridine
-
Setup: Dissolve the α-bromo ketone (e.g., 2-bromo-2-methylcyclohexanone) (1.0 eq) in pyridine (used as both solvent and base).[8][9]
-
Heating: Heat the solution to reflux. The pyridine acts as a base to facilitate the elimination of HBr.[8]
-
Monitoring: Follow the reaction's progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ketone.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Favorskii Rearrangement
The Favorskii rearrangement is a hallmark reaction of α-halo ketones possessing at least one α'-hydrogen. It involves treatment with a base to produce a rearranged carboxylic acid derivative.[11][12] For cyclic α-halo ketones, this reaction results in a characteristic ring contraction.[5]
Mechanistic Insight: The most widely accepted mechanism involves the formation of a cyclopropanone intermediate.[5][13]
-
An α'-proton is abstracted by a base to form an enolate.
-
The enolate undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained cyclopropanone.
-
The nucleophile (hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the cyclopropanone.
-
The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the cyclopropane ring to form the most stable carbanion, which is then protonated.
Diagram 3: Favorskii Rearrangement Mechanism
Caption: Key steps in the Favorskii rearrangement via a cyclopropanone.
Table 1: Influence of Base/Nucleophile on Favorskii Product
| Base/Nucleophile | Product Type | Example |
| Sodium Hydroxide (NaOH) | Carboxylic Acid | R-COOH |
| Sodium Alkoxide (NaOR') | Ester | R-COOR' |
| Amine (R'₂NH) | Amide | R-CONR'₂ |
Experimental Protocol 3: Favorskii Rearrangement of 2-Chlorocyclohexanone
-
Base Preparation: In a flask cooled in an ice bath, prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol.
-
Substrate Addition: Once the sodium has completely reacted, add the 2-chlorocyclohexanone (1.0 eq) dropwise to the cold methoxide solution while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Gas Chromatography (GC) or TLC.
-
Quenching & Extraction: Carefully quench the reaction by adding water. Extract the aqueous mixture with diethyl ether.
-
Acidification: Acidify the aqueous layer with concentrated HCl to protonate the carboxylate.
-
Isolation: Extract the acidified aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield cyclopentanecarboxylic acid.
Synthesis of Heterocycles
α-Bromo ketones are powerful precursors for constructing a wide array of heterocyclic systems, a critical application in drug development.[14][15][16] The 1,3-relationship of the electrophilic carbonyl carbon and the α-carbon makes them ideal partners for dinucleophiles.
Hantzsch Thiazole Synthesis: A classic example is the reaction with a thiourea or thioamide to form a thiazole ring.[14]
-
The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon and displacing the bromide.
-
The resulting intermediate contains a nucleophilic nitrogen, which then attacks the electrophilic carbonyl carbon.
-
A subsequent dehydration step yields the aromatic thiazole ring.
Diagram 4: Hantzsch Thiazole Synthesis Workflow
Caption: A simplified workflow for the Hantzsch thiazole synthesis.
Experimental Protocol 4: Hantzsch Thiazole Synthesis
-
Mixing Reagents: In a round-bottom flask, combine the α-bromo ketone (e.g., 2-bromoacetophenone, 1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heating: Heat the mixture to reflux and stir for 2-3 hours. A precipitate may form as the reaction proceeds.
-
Isolation of Intermediate Salt: Cool the reaction mixture. The product, often an aminothiazole hydrobromide salt, typically precipitates and can be collected by filtration.
-
Neutralization: To obtain the free base, suspend the salt in water and add a base (e.g., aqueous ammonia or sodium bicarbonate) until the solution is alkaline.
-
Final Product Isolation: Collect the resulting solid product by filtration, wash with cold water, and dry to yield the 2-amino-4-phenylthiazole.
Conclusion
The α-bromo ketone moiety exhibits a rich and highly tunable reactivity profile governed by the synergistic effects of the carbonyl group and the α-halogen. Its ability to undergo nucleophilic substitution, elimination, rearrangement, and cyclization reactions makes it an exceptionally valuable tool for synthetic chemists. From the straightforward synthesis of α-functionalized ketones to complex ring contractions and the construction of vital heterocyclic scaffolds, the α-bromo ketone serves as a reliable and versatile intermediate. A thorough understanding of its mechanistic pathways is crucial for researchers in organic synthesis and is particularly vital for professionals in drug development, where the efficient and strategic construction of molecular complexity is paramount.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemistry.coach [chemistry.coach]
- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. purechemistry.org [purechemistry.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Topic: 1-Bromo-4-phenylbutan-2-one: A Versatile Electrophile for Next-Generation Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as a strategic guide to the untapped research potential of 1-Bromo-4-phenylbutan-2-one. We move beyond its established role as a simple synthetic intermediate to explore novel, high-impact applications in medicinal chemistry, covalent probe development, and asymmetric synthesis. This guide is designed to provide experienced researchers with both the foundational science and actionable experimental frameworks required to pioneer new discoveries based on this powerful chemical scaffold.
Core Chemical Principles: Understanding the Reactivity Profile
This compound is an α-bromoketone, a class of compounds defined by the powerful electrophilic character of the carbon atom alpha to the carbonyl group. This reactivity is the cornerstone of its synthetic utility and is governed by two primary electronic features:
-
Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl oxygen polarizes the C-Br bond, making the α-carbon highly electron-deficient and susceptible to nucleophilic attack.
-
Leaving Group Potential: The bromide ion is an excellent leaving group, facilitating rapid SN2 displacement reactions under a wide range of conditions.
This intrinsic reactivity makes it a prime candidate for forming new carbon-heteroatom and carbon-carbon bonds, a fundamental requirement for molecular construction.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 31984-10-8 | [1][3] |
| Molecular Formula | C₁₀H₁₁BrO | [1][3][4] |
| Molecular Weight | 227.10 g/mol | [1][3] |
| Physical Form | Solid or light yellow oil | [2][4] |
| InChIKey | APAZZDBYJISGLX-UHFFFAOYSA-N | [1][2][4] |
Established Roles: A Foundation in Heterocyclic and Prostaglandin Synthesis
The utility of this compound is not theoretical; it is a field-proven intermediate. Its most prominent application lies in the synthesis of prostaglandin analogues, such as Bimatoprost and Latanoprost, which are critical ophthalmic drugs.[5] In these multi-step syntheses, it serves as a key building block, often utilized in reactions like the Horner-Wadsworth-Emmons olefination to construct the complex carbon skeleton of the final active pharmaceutical ingredient.
Furthermore, like many α-haloketones, it is a reliable precursor for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[6][7][8] The high reactivity of the α-carbon allows for efficient cyclization reactions with a variety of nucleophilic partners.
Frontier Research Area 1: Covalent Enzyme Inhibitors and Chemical Probes
The intrinsic electrophilicity of this compound makes it an ideal warhead for the design of targeted covalent inhibitors (TCIs). TCIs form a stable, permanent bond with their target protein, offering distinct pharmacological advantages such as prolonged duration of action and high potency.
Causality of Experimental Design: The core principle is to target nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within the active or allosteric site of an enzyme. The phenylbutyl "tail" of the molecule can be strategically modified to provide initial non-covalent binding affinity and selectivity for the target protein, positioning the α-bromoketone "warhead" for irreversible reaction.
Caption: The key stages of a catalyst-controlled asymmetric reduction.
Experimental Protocol: CBS-Catalyzed Asymmetric Reduction
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 eq). Stir for 15 minutes to allow for complex formation. The formation of this complex is crucial for activating the reducing agent within a defined chiral pocket.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe pump over 30 minutes. Maintaining a slow addition rate at low temperature (-20 °C to 0 °C) is critical for maximizing enantioselectivity by minimizing the uncatalyzed background reaction.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Allow the mixture to warm to room temperature, then perform a standard aqueous workup with ethyl acetate and brine.
-
Purification and Analysis: Purify the crude product via silica gel chromatography. The enantiomeric excess (ee) of the resulting chiral alcohol must be determined using chiral High-Performance Liquid Chromatography (HPLC).
Future Outlook and Strategic Recommendations
This compound is a commercially available and highly reactive scaffold that offers significant, underexplored opportunities. While its role in prostaglandin synthesis is well-established, its true potential lies in novel applications.
-
For Medicinal Chemists: We recommend focusing on its use as a covalent warhead for kinases or proteases implicated in oncology and inflammatory diseases. The phenylbutyl sidechain provides a non-polar scaffold that can be readily functionalized to achieve target specificity.
-
For Process and Synthetic Chemists: The development of robust, scalable asymmetric methods for this substrate is a high-value objective. The resulting chiral bromo-alcohols would be valuable intermediates for a wide range of complex target molecules.
By leveraging the fundamental principles of its reactivity and applying modern synthetic and screening methodologies, researchers can transform this seemingly simple intermediate into a cornerstone of next-generation chemical and pharmaceutical innovation.
References
- 1. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 31984-10-8 [sigmaaldrich.com]
- 3. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of 1-Bromo-4-phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Bromo-4-phenylbutan-2-one, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals such as Bimatoprost and Latanoprost.[1][2] This protocol outlines the α-bromination of 4-phenylbutan-2-one (benzylacetone) using molecular bromine in a methanol solvent system. The causality behind key experimental choices, safety considerations, and analytical characterization of the final product are discussed to ensure scientific integrity and reproducibility.
Introduction
α-Haloketones are a versatile class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group.[3] This unique structural arrangement imparts significant reactivity, making them valuable synthons in organic synthesis.[4][5] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to nucleophilic attack.[4] this compound is a prominent example of an α-bromoketone, widely utilized as a building block in the construction of more complex molecular architectures.[1]
The synthesis described herein proceeds via the electrophilic addition of bromine to the enol form of 4-phenylbutan-2-one. The reaction is typically acid-catalyzed to facilitate the formation of the enol tautomer, which then reacts with bromine.
Reaction and Mechanism
The synthesis of this compound from 4-phenylbutan-2-one involves an acid-promoted bromination mechanism. The presence of an acid catalyst facilitates the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine molecule. A subsequent deprotonation step yields the final α-brominated ketone product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Phenylbutan-2-one | Reagent | Sigma-Aldrich | Also known as benzylacetone. Can be prepared by hydrogenation of benzylideneacetone.[6] |
| Bromine (Br₂) | Reagent | Sigma-Aldrich | EXTREMELY TOXIC AND CORROSIVE. Handle with extreme care in a fume hood.[7][8][9] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Petroleum Ether | ACS Grade | VWR | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | |
| Brine (Saturated NaCl solution) | Prepared in-house. | ||
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Filtration apparatus | (e.g., Büchner funnel and flask) | ||
| Refrigerator/Freezer | For crystallization. |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 4-phenylbutan-2-one (50 g, 1 mmol equivalent) in methanol (350 mL).[10][11]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Bromine: Slowly add bromine (19 mL, 1.1 mmol equivalent) dropwise to the stirred solution via the dropping funnel.[10][11] Maintain the temperature at 0°C during the addition. The addition of a small amount of acetic acid (1 mL) can also be employed.[12]
-
Reaction: After the complete addition of bromine, allow the reaction mixture to warm to 15°C and stir for an additional 2-4 hours.[10][11][12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, dilute the reaction mixture with water (500 mL).[10][11] This step is to quench any unreacted bromine and to precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 500 mL).[10][11][12]
-
Washing and Drying: Combine the organic layers and wash with a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10][12]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the resulting crude residue in a minimal amount of petroleum ether and place it in a refrigerator for 5 hours to induce crystallization.[10][11]
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to afford this compound as a white solid.[10]
Results and Characterization
The expected yield of this compound is typically high, around 94%.[10] The final product should be a white solid.
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 7.3 (m, 2H), 7.2 (m, 3H), 3.8 (s, 2H), 2.9 (q, 4H).[10][11]
-
¹³C NMR (100 MHz, CDCl₃): δ 201.18, 140.29, 128.57, 128.28 (2C), 126.34 (2C), 41.38, 34.24, 29.87.[10][11]
-
Molecular Formula: C₁₀H₁₁BrO[13]
-
Molecular Weight: 227.10 g/mol
Safety Precautions
Bromine is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[7][8]
In case of exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[14][15]
-
Eye contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[8]
-
Inhalation: Move to fresh air immediately and seek medical attention.[8]
α-Haloketones are alkylating agents and should be handled with care.[3] They may cause skin and respiratory irritation.[13]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the temperature is maintained at 15°C. |
| Loss of product during work-up | Ensure complete extraction by performing multiple extractions. Minimize transfers between glassware. | |
| Dark-colored product | Presence of impurities | Recrystallize the product from a suitable solvent system (e.g., petroleum ether, ethanol). |
| No crystallization | Product is too soluble in the chosen solvent | Try a different solvent or a mixture of solvents for crystallization. Ensure the solution is sufficiently concentrated. |
| Presence of oily impurities | Purify the crude product by column chromatography on silica gel before crystallization. |
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of this compound. Adherence to the detailed steps and safety precautions is crucial for a successful and safe outcome. The versatility of α-haloketones in organic synthesis makes this protocol valuable for researchers in academia and the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 6. US6441242B1 - Process for the preparation of benzylacetone - Google Patents [patents.google.com]
- 7. carlroth.com [carlroth.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Bromine handling and safety | DOCX [slideshare.net]
- 10. This compound | 31984-10-8 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing 1-Bromo-4-phenylbutan-2-one
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the use of 1-Bromo-4-phenylbutan-2-one as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This pathway offers a robust and stereoselective method for the synthesis of α,β-unsaturated ketones (enones), which are valuable intermediates in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of this reaction, provide step-by-step protocols for the synthesis of the key phosphonate intermediate and its subsequent olefination, and discuss the critical parameters that ensure a successful and high-yielding transformation.
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1] It represents a significant modification of the Wittig reaction, employing a phosphonate-stabilized carbanion to react with an aldehyde or ketone.[2] This modification imparts several key advantages:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a wider range of electrophiles, including sterically hindered ketones.[3]
-
Simplified Purification: A major benefit of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which can be easily removed during aqueous workup, streamlining the purification process.[4]
-
Stereochemical Control: The HWE reaction typically exhibits high stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[2] This is particularly true for reactions involving stabilized phosphonates, such as the β-ketophosphonate derived from this compound.
The use of α-haloketones like this compound provides a direct route to β-ketophosphonates, which are ideal substrates for the synthesis of enones. These α,β-unsaturated ketone moieties are prevalent in numerous biologically active compounds and serve as versatile synthons for further chemical transformations.[5]
Reaction Schema and Mechanism
The overall transformation involves a two-step sequence starting from the readily available this compound.
Step 1: Michaelis-Arbuzov Reaction
The first step is the synthesis of the key intermediate, dimethyl (2-oxo-4-phenylbutyl)phosphonate, via the Michaelis-Arbuzov reaction.[6] This reaction involves the nucleophilic attack of a trialkyl phosphite on the α-bromoketone.[7]
Step 2: Horner-Wadsworth-Emmons Reaction
The synthesized β-ketophosphonate is then deprotonated at the α-carbon using a suitable base to generate a stabilized phosphonate carbanion. This carbanion subsequently undergoes a nucleophilic addition to an aldehyde, followed by elimination to yield the desired α,β-unsaturated ketone.[2]
Mechanistic Causality
The high (E)-selectivity of the HWE reaction is a direct consequence of the reaction mechanism. After the initial nucleophilic addition of the phosphonate carbanion to the aldehyde, a tetrahedral intermediate is formed. The subsequent formation of the oxaphosphetane intermediate and its elimination are key to determining the stereochemical outcome. The transition state leading to the (E)-alkene is sterically less hindered and therefore thermodynamically favored, leading to the predominant formation of the trans-isomer.[1]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and should be handled with care. Sodium hydride (NaH) is a flammable solid and reacts violently with water.
Protocol 1: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This protocol is adapted from established Michaelis-Arbuzov reaction procedures.[5][6]
Materials:
-
This compound
-
Trimethyl phosphite
-
Anhydrous acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add trimethyl phosphite (1.0 eq) at room temperature.[5]
-
Heat the reaction mixture to 65 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude dimethyl (2-oxo-4-phenylbutyl)phosphonate by flash column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.[5]
Protocol 2: Horner-Wadsworth-Emmons Reaction with Benzaldehyde
This protocol describes the synthesis of (1E)-1,5-diphenylpent-1-en-3-one.
Materials:
-
Dimethyl (2-oxo-4-phenylbutyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[8]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (1E)-1,5-diphenylpent-1-en-3-one.[9]
Data Presentation and Expected Outcomes
The following tables summarize the key reactants and expected outcomes for the described protocols.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₁₀H₁₁BrO | 227.10 | Starting Material |
| Trimethyl phosphite | C₃H₉O₃P | 124.08 | Reagent |
| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | C₁₂H₁₇O₄P | 256.23 | HWE Reagent |
| Benzaldehyde | C₇H₆O | 106.12 | Electrophile |
| (1E)-1,5-Diphenylpent-1-en-3-one | C₁₇H₁₆O | 236.31 | Product |
Table 2: Representative Reaction Parameters and Outcomes
| Reaction | Base | Solvent | Temperature | Time | Typical Yield | Stereoselectivity (E:Z) |
| Phosphonate Synthesis | - | Acetonitrile | 65 °C | 3 h | >80% | N/A |
| HWE Olefination | NaH | THF | 0 °C to RT | 4-12 h | 70-90% | >95:5 |
Note: Yields are highly dependent on reaction scale and purification efficiency.
The structure of the final product, (1E)-1,5-diphenylpent-1-en-3-one, can be confirmed by spectroscopic methods. The ¹H NMR spectrum is expected to show characteristic signals for the olefinic protons as doublets in the range of 7.0–7.8 ppm, and aromatic protons appearing as multiplets between 6.6–7.6 ppm.[9]
Visualization of Workflows
Diagram 1: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Caption: Workflow for the synthesis of the phosphonate intermediate.
Diagram 2: Horner-Wadsworth-Emmons Olefination
Caption: Step-by-step workflow for the HWE olefination.
Conclusion and Field-Proven Insights
The conversion of this compound to an α,β-unsaturated ketone via a two-step Michaelis-Arbuzov/Horner-Wadsworth-Emmons sequence is a highly reliable and efficient synthetic route. The protocols outlined provide a robust framework for researchers in drug development and organic synthesis.
Expert Insights:
-
Purity of the Bromoketone: The purity of the starting this compound is critical. Impurities can lead to side reactions during the Michaelis-Arbuzov step.
-
Anhydrous Conditions: The HWE reaction is sensitive to moisture. Ensuring all glassware is flame-dried and solvents are anhydrous is paramount for achieving high yields.
-
Base Selection: While sodium hydride is a common and effective base, for substrates with base-sensitive functional groups, milder conditions such as lithium chloride with DBU (Masamune-Roush conditions) can be employed.[2][4]
-
Temperature Control: Careful control of temperature, especially during the addition of reagents, is crucial for minimizing side reactions and ensuring the stereoselectivity of the reaction.
By adhering to these detailed protocols and considering the expert insights, researchers can confidently apply this methodology to synthesize a wide array of α,β-unsaturated ketones for their specific applications.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. bcc.bas.bg [bcc.bas.bg]
The Strategic Role of 1-Bromo-4-phenylbutan-2-one in Prostaglandin Synthesis: Application Notes and Protocols
Introduction: The Significance of a Versatile Ketone Intermediate
In the landscape of pharmaceutical drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile and reactive intermediates that can be reliably incorporated into synthetic routes. 1-Bromo-4-phenylbutan-2-one, a seemingly simple α-bromoketone, is one such pivotal building block. Its true value is realized in its role as a precursor in the synthesis of prostaglandin F2α analogues, a class of drugs with profound therapeutic effects, most notably in the treatment of glaucoma. This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and its application in the construction of prostaglandin scaffolds, underpinned by an understanding of the chemical principles that govern its reactivity.
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical properties and safety hazards of a chemical intermediate is the foundation of its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31984-10-8 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Boiling Point | 290.1 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Melting Point | 39-41 °C | [4] |
| Solubility | Soluble in methanol, dichloromethane, petroleum ether | [5] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthetic Protocol 1: Preparation of this compound
The synthesis of this compound is typically achieved through the α-bromination of 4-phenylbutan-2-one. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine.[6] The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of dibrominated byproducts.
Protocol 1.1: Bromination in Methanol
This protocol is widely cited and offers a straightforward procedure with good yields.[4][5]
-
Reagents and Equipment:
-
4-phenylbutan-2-one (1 equivalent)
-
Bromine (1.1 equivalents)
-
Methanol (analytical grade)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 4-phenylbutan-2-one in methanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in methanol dropwise to the stirred ketone solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the orange-red color of bromine indicates its consumption.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (2 x volume of methanol).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a minimal amount of cold hexane or petroleum ether to yield this compound as a white solid.[5]
-
-
Causality and Insights:
-
Acid Catalyst: While not explicitly added, trace amounts of HBr formed during the reaction can catalyze the enolization of the ketone, which is the rate-determining step.[6]
-
Temperature Control: Low temperature during bromine addition is crucial to prevent the formation of polybrominated byproducts and to control the exothermic nature of the reaction.
-
Work-up: The sodium bicarbonate wash neutralizes any remaining HBr, preventing potential degradation of the product during concentration.
-
Application in Prostaglandin Synthesis: The Horner-Wadsworth-Emmons Approach
This compound is a key precursor for introducing the ω-chain in the synthesis of prostaglandin analogues like Latanoprost and Bimatoprost.[7][8] This is typically achieved through a two-step sequence: formation of a phosphonate ester via the Michaelis-Arbuzov reaction, followed by a Horner-Wadsworth-Emmons (HWE) olefination with a protected Corey lactone aldehyde derivative.
Synthetic Workflow for Prostaglandin ω-Chain Installation
Caption: Synthetic workflow for prostaglandin synthesis.
Protocol 2.1: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This protocol describes the Michaelis-Arbuzov reaction to form the key phosphonate intermediate.[7]
-
Reagents and Equipment:
-
This compound (1 equivalent)
-
Trimethyl phosphite (1.2 equivalents)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.
-
Add trimethyl phosphite to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess trimethyl phosphite under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield dimethyl (2-oxo-4-phenylbutyl)phosphonate as a colorless oil.[7]
-
-
Causality and Insights:
-
Michaelis-Arbuzov Reaction: This reaction involves the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon bearing the bromine, followed by dealkylation of the resulting phosphonium salt by the bromide ion.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the phosphite and the product.
-
Protocol 2.2: Horner-Wadsworth-Emmons Olefination
This protocol details the crucial C-C bond-forming step to construct the prostaglandin skeleton.[4]
-
Reagents and Equipment:
-
Dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 equivalents)
-
Corey lactone aldehyde derivative (1 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) or 1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Add a solution of the Corey lactone aldehyde derivative in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α,β-unsaturated ketone prostaglandin intermediate.
-
-
Causality and Insights:
-
Horner-Wadsworth-Emmons Reaction: This reaction is a variation of the Wittig reaction and is known for producing predominantly the (E)-alkene, which is the desired stereoisomer in prostaglandin synthesis.[9] The phosphonate-stabilized carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions.[9]
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride are commonly used to deprotonate the phosphonate.
-
Stereoselectivity: The formation of the thermodynamically more stable (E)-alkene is favored due to the reversibility of the initial addition step and the steric interactions in the transition state leading to the oxaphosphetane intermediate.[10]
-
Characterization of this compound
Confirmation of the structure and purity of the synthesized intermediate is crucial.
-
¹H NMR (300 MHz, CDCl₃): δ 7.38 - 7.18 (m, 5H, Ar-H), 3.85 (s, 2H, -CH₂Br), 3.01 - 2.94 (m, 4H, -CH₂CH₂-).[5]
-
¹³C NMR (100 MHz, CDCl₃): δ 201.18 (C=O), 140.29 (Ar-C), 128.57 (Ar-CH), 128.28 (Ar-CH), 126.34 (Ar-CH), 41.38 (-CH₂-), 34.24 (-CH₂Br), 29.87 (-CH₂-).[5]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water. As an α-bromoketone, it is a lachrymator and should be handled with care.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11] α-bromoketones can be light-sensitive and may decompose over time, often indicated by discoloration.[11] Storage at 2-8 °C is recommended.
Conclusion
This compound serves as a testament to the strategic importance of well-chosen intermediates in the synthesis of complex and vital pharmaceuticals. Its predictable reactivity, particularly in the Horner-Wadsworth-Emmons reaction, allows for the efficient and stereoselective construction of the prostaglandin scaffold. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this valuable synthetic building block in their pursuit of novel therapeutics.
References
- 1. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]
- 5. This compound | 31984-10-8 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: 1-Bromo-4-phenylbutan-2-one as a Versatile Precursor for Heterocyclic Scaffolds
Abstract
1-Bromo-4-phenylbutan-2-one, a reactive α-haloketone, serves as a potent and versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its bifunctional nature, featuring a reactive C-Br bond and a carbonyl group, enables a variety of cyclization strategies. This document provides in-depth application notes and detailed experimental protocols for the synthesis of substituted pyrroles, furans, and thiophenes, leveraging this key building block. The methodologies discussed are grounded in classic name reactions, including the Paal-Knorr and Hantzsch syntheses, providing researchers and drug development professionals with a robust toolkit for creating valuable molecular architectures.[4][5][6]
Introduction: The Strategic Value of this compound
α-Haloketones are cornerstone intermediates in organic synthesis, prized for their ability to react with a wide range of nucleophiles to construct complex molecular frameworks.[4] this compound (CAS: 31984-10-8) exemplifies this utility, incorporating a phenethyl moiety that is prevalent in many biologically active molecules.[6][7][8] The primary synthetic strategy involves its conversion into a 1,4-dicarbonyl intermediate, 1-phenylhexane-2,5-dione, which is the direct precursor for Paal-Knorr syntheses of furans, pyrroles, and thiophenes.[9][10] Additionally, its α-haloketone functionality allows for direct participation in multicomponent reactions like the Hantzsch pyrrole synthesis.[11]
This guide elucidates the mechanistic underpinnings and provides validated, step-by-step protocols for these transformations, enabling the controlled synthesis of diverse heterocyclic libraries.
Synthesis of Substituted Pyrroles
The pyrrole ring is a fundamental motif in medicinal chemistry and natural products.[12][13] this compound provides access to this scaffold through two primary, reliable pathways.
Pathway A: Paal-Knorr Pyrrole Synthesis (Two-Step)
The Paal-Knorr synthesis is arguably the most straightforward method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[14][15][16] The reaction proceeds under neutral or weakly acidic conditions, as strongly acidic environments favor the formation of furans.[16]
Causality: The initial step is the alkylation of a keto-enolate with this compound to generate the requisite 1,4-dicarbonyl precursor. The subsequent cyclization with an amine proceeds via the formation of a hemiaminal, followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl. The final step is a dehydration to yield the aromatic pyrrole ring.[14][16]
Caption: Workflow for the Two-Step Paal-Knorr Pyrrole Synthesis.
Protocol 2.1: Synthesis of 1-Methyl-2-phenethyl-5-methylpyrrole
-
Part A: Synthesis of 1-Phenylhexane-2,5-dione
-
To a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C under N₂, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add acetone (1.0 eq) dropwise to the LDA solution and stir for 45 minutes to form the lithium enolate.
-
Add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-phenylhexane-2,5-dione.
-
-
Part B: Paal-Knorr Cyclization
-
Dissolve 1-phenylhexane-2,5-dione (1.0 eq) in ethanol.
-
Add methylamine (1.2 eq, typically as a 40% solution in water) and glacial acetic acid (0.2 eq).[14]
-
Reflux the mixture for 2-4 hours, monitoring completion by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Purify via column chromatography to obtain the target pyrrole.
-
Pathway B: Hantzsch Pyrrole Synthesis (One-Pot)
The Hantzsch synthesis provides a convergent one-pot route by reacting an α-haloketone, a β-ketoester, and an amine.[11][17] This method allows for the rapid assembly of highly substituted pyrroles.
Causality: The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-carbon of this compound in an Sₙ2 reaction. The resulting intermediate undergoes an intramolecular condensation (amine attacking the ketone), followed by dehydration to form the pyrrole ring.[11]
Caption: Simplified Mechanism of the Hantzsch Pyrrole Synthesis.
Protocol 2.2: Hantzsch Synthesis of Ethyl 2-methyl-5-(phenethyl)pyrrole-3-carboxylate
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and ammonium acetate (1.5 eq) in glacial acetic acid.
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and maintain for 3-5 hours. Monitor progress by TLC.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired polysubstituted pyrrole.
Synthesis of Substituted Furans
Furan scaffolds are present in numerous natural products and pharmaceuticals and are valuable synthetic intermediates.[18]
Pathway A: Paal-Knorr Furan Synthesis
This is the most common method for furan synthesis and is analogous to the pyrrole synthesis, but it requires acid-catalyzed cyclodehydration of the 1,4-dicarbonyl precursor.[9][15][19]
Causality: The mechanism involves the protonation of one carbonyl group, which activates it for nucleophilic attack by the enol form of the second carbonyl. This ring-closing step is typically rate-determining.[15] The resulting five-membered hemiacetal intermediate then undergoes dehydration to furnish the aromatic furan.[10]
Protocol 3.1: Synthesis of 2-Methyl-5-phenethylfuran
-
Synthesize the 1-phenylhexane-2,5-dione precursor as described in Protocol 2.1, Part A.
-
Dissolve the 1,4-dicarbonyl (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture for 4-8 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation or column chromatography to yield 2-methyl-5-phenethylfuran.
Pathway B: Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is a classic method that reacts an α-haloketone with the enolate of a β-dicarbonyl compound.[20] This approach generates highly functionalized furans.
Causality: The reaction proceeds via nucleophilic substitution of the bromide on this compound by the enolate of a β-dicarbonyl compound (e.g., ethyl acetoacetate). The resulting tricarbonyl intermediate then undergoes an acid- or base-catalyzed cyclization and dehydration to form the furan product.[20][21]
Protocol 3.2: Synthesis of Ethyl 3-acetyl-5-phenethylfuran-2-carboxylate
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq) dropwise at 0 °C. Stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in ethanol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add a catalytic amount of concentrated sulfuric acid and gently heat the mixture for 1-2 hours to promote cyclization.
-
Neutralize the cooled mixture with sodium bicarbonate solution and remove the ethanol in vacuo.
-
Extract the product with ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the target furan.
Synthesis of Substituted Thiophenes
Thiophenes are important sulfur-containing heterocycles with wide applications in materials science and medicine.[22]
Pathway: Paal-Knorr Thiophene Synthesis
This pathway mirrors the furan and pyrrole syntheses but employs a sulfurizing agent to convert the 1,4-dicarbonyl precursor into the thiophene.[9][10]
Causality: The reaction of the 1,4-dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, is believed to proceed through the formation of thioketone intermediates, which then cyclize and eliminate water to form the stable aromatic thiophene ring.[10][23]
Caption: General Workflow for Paal-Knorr Thiophene Synthesis.
Protocol 4.1: Synthesis of 2-Methyl-5-phenethylthiophene
Safety Note: Phosphorus pentasulfide and Lawesson's reagent are toxic, corrosive, and react with moisture to release H₂S gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Synthesize the 1-phenylhexane-2,5-dione precursor as described in Protocol 2.1, Part A.
-
In a fume hood, combine the 1,4-dicarbonyl (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.
-
Reflux the mixture for 2-4 hours. The reaction often turns dark. Monitor by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Carefully wash the filtrate with 1M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluting with hexanes) to obtain the desired thiophene.
Summary of Reaction Conditions
| Heterocycle | Synthetic Method | Key Reagents | Catalyst | Typical Solvent | Conditions |
| Pyrrole | Paal-Knorr | Primary Amine/NH₃ | Acetic Acid (cat.) | Ethanol, Acetic Acid | Reflux, 2-4 h |
| Pyrrole | Hantzsch | β-Ketoester, NH₄OAc | (Self-catalyzed) | Acetic Acid | 100 °C, 3-5 h |
| Furan | Paal-Knorr | (Self-cyclization) | p-TsOH, H₂SO₄ | Toluene (Dean-Stark) | Reflux, 4-8 h |
| Furan | Feist-Bénary | β-Dicarbonyl | NaOEt, then H₂SO₄ | Ethanol | RT then heat |
| Thiophene | Paal-Knorr | Lawesson's Reagent | (None) | Toluene, Xylene | Reflux, 2-4 h |
References
- 1. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis [ouci.dntb.gov.ua]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Access to Aromatic α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 31984-10-8 [chemicalbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 19. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijprajournal.com [ijprajournal.com]
- 23. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Strategic Alkylation of Nucleophilic Substrates with 1-Bromo-4-phenylbutan-2-one
Abstract
1-Bromo-4-phenylbutan-2-one is a highly versatile bifunctional reagent, pivotal in the landscape of modern organic synthesis. As an α-haloketone, it possesses two distinct electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon.[1][2] This dual reactivity allows for its application as a robust building block in the construction of complex organic molecules, particularly in the synthesis of diverse heterocyclic systems and as a key intermediate for pharmacologically active compounds.[2][3][4] This guide provides an in-depth exploration of the reactivity of this compound, detailing its mechanistic pathways and offering field-proven protocols for the successful alkylation of nitrogen, oxygen, and carbon nucleophiles.
Reagent Overview and Physicochemical Properties
This compound is a valuable intermediate due to the enhanced reactivity of the C-Br bond, which is activated by the adjacent carbonyl group.[1] This electron-withdrawing effect polarizes the α-carbon, rendering it highly susceptible to nucleophilic substitution. The phenyl group provides a structural motif common in many pharmaceutical agents and allows for further synthetic manipulation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO[5][6] |
| Molecular Weight | 227.10 g/mol [5][6] |
| CAS Number | 31984-10-8[5] |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C |
Core Principles: Reactivity and Mechanism
The synthetic utility of α-haloketones is rooted in their predictable, yet tunable, reactivity. A nucleophile can theoretically attack multiple sites on the this compound molecule.[7] However, for most strong nucleophiles under standard alkylating conditions, the reaction overwhelmingly favors a bimolecular nucleophilic substitution (Sₙ2) pathway at the α-carbon.
The key factors governing this reactivity are:
-
Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating the substitution reaction. The general reactivity trend for α-haloketones is I > Br > Cl > F.[1]
-
Electrophilicity of the α-Carbon: The inductive effect of the adjacent carbonyl group significantly increases the partial positive charge on the α-carbon, making it a prime target for nucleophiles.[1]
-
Steric Hindrance: As a primary bromide, the α-carbon is sterically accessible, further favoring the Sₙ2 mechanism over Sₙ1.
Synthetic Applications & Protocols
The choice of nucleophile dictates the class of compound synthesized. Below are protocols for common transformations.
N-Alkylation: Synthesis of α-Aminoketones
The reaction of this compound with primary or secondary amines yields α-aminoketones, which are crucial precursors for nitrogen-containing heterocycles like pyrroles and imidazoles.[7] A non-nucleophilic base is required to neutralize the HBr generated in situ.
Protocol 1: N-Alkylation of Aniline
| Materials & Reagents | M.W. | Amount | Moles | Equiv. |
| This compound | 227.10 | 1.00 g | 4.40 mmol | 1.0 |
| Aniline | 93.13 | 0.45 g | 4.84 mmol | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.86 g (1.15 mL) | 6.60 mmol | 1.5 |
| Acetonitrile (CH₃CN) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.40 mmol) and acetonitrile (20 mL).
-
Reagent Addition: Add aniline (0.45 g, 4.84 mmol) to the solution, followed by the dropwise addition of DIPEA (1.15 mL, 6.60 mmol) at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting bromoketone is UV active and will stain with potassium permanganate.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude α-aminoketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution from 10% to 30% ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure of 1-phenylamino-4-phenylbutan-2-one using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
O-Alkylation: Synthesis of α-Etherketones
Phenoxides and alkoxides readily displace the bromide to form α-etherketones. This is a foundational step in synthesizing substituted benzofurans from ortho-hydroxycarbonyl compounds.[7] A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol.
Protocol 2: O-Alkylation of Phenol
| Materials & Reagents | M.W. | Amount | Moles | Equiv. |
| This compound | 227.10 | 1.00 g | 4.40 mmol | 1.0 |
| Phenol | 94.11 | 0.46 g | 4.84 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.91 g | 6.60 mmol | 1.5 |
| Acetone | - | 25 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, suspend potassium carbonate (0.91 g, 6.60 mmol) and phenol (0.46 g, 4.84 mmol) in acetone (25 mL).
-
Reagent Addition: Add a solution of this compound (1.00 g, 4.40 mmol) in 5 mL of acetone to the suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 6-8 hours, stirring vigorously. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 5 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol, followed by water (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil via flash column chromatography (5% to 20% ethyl acetate in hexanes).
-
Characterization: Analyze the final product, 1-phenoxy-4-phenylbutan-2-one, by IR (ether C-O stretch), ¹H NMR, and Mass Spectrometry.
C-Alkylation: Synthesis of 1,4-Dicarbonyl Compounds
Carbon nucleophiles, such as enolates derived from malonic esters, are effective for forming new carbon-carbon bonds. This reaction requires a strong, non-nucleophilic base to generate the enolate. The resulting product can be further manipulated via hydrolysis and decarboxylation.[8]
Protocol 3: C-Alkylation of Diethyl Malonate
| Materials & Reagents | M.W. | Amount | Moles | Equiv. |
| This compound | 227.10 | 1.00 g | 4.40 mmol | 1.0 |
| Diethyl malonate | 160.17 | 0.78 g (0.70 mL) | 4.84 mmol | 1.1 |
| Sodium Hydride (NaH, 60% in oil) | 24.00 | 0.21 g | 5.28 mmol | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - | - |
Step-by-Step Procedure:
-
Safety First: Sodium hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Enolate Formation: In a dry 100 mL flask under N₂, add sodium hydride (0.21 g, 5.28 mmol). Wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF (15 mL). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Slowly add diethyl malonate (0.70 mL, 4.84 mmol) dropwise to the NaH suspension. Stir at 0°C for 30 minutes, then allow to warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Re-cool the enolate solution to 0°C. Add a solution of this compound (1.00 g, 4.40 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired 1,4-dicarbonyl derivative.
General Workflow and Troubleshooting
A successful alkylation experiment follows a systematic workflow from setup to analysis.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Steric hindrance of the nucleophile. 3. Low reaction temperature/time. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH).[8] 2. Increase reaction temperature or add a catalyst (e.g., NaI). 3. Increase reaction time. |
| Multiple Products (TLC) | 1. Di-alkylation (for C-alkylation). 2. Side reactions (e.g., elimination). 3. Reaction at the carbonyl carbon. | 1. Use a slight excess of the nucleophile. 2. Use a non-nucleophilic, hindered base (e.g., DIPEA). 3. Maintain lower reaction temperatures. |
| Difficult Purification | 1. Products and starting materials have similar polarity. | 1. Adjust the solvent system for chromatography. 2. Consider derivatization or recrystallization if applicable. |
Conclusion
This compound stands out as a powerful and versatile electrophile for the construction of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. Its predictable reactivity via an Sₙ2 mechanism allows for the strategic design of synthetic routes to a wide array of valuable chemical entities. The protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this key building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. innospk.com [innospk.com]
- 5. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Strategic Approach to Prostaglandin Analogue Synthesis Utilizing 1-Bromo-4-phenylbutan-2-one
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology.
Abstract: Prostaglandins are a class of lipid compounds with profound physiological effects, making them and their synthetic analogues vital therapeutic agents. A cornerstone of prostaglandin synthesis is the strategic construction of the cyclopentane core and the subsequent attachment of the α- and ω-side chains. This application note provides a detailed guide on the use of 1-bromo-4-phenylbutan-2-one as a key synthon for the ω-side chain of potent prostaglandin analogues, with a specific focus on the synthetic route toward Bimatoprost, a widely used medication for glaucoma. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the rationale behind the methodological choices, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Architectural Challenge of Prostaglandin Synthesis
Prostaglandins are defined by a 20-carbon skeleton featuring a five-membered ring. The biological activity is exquisitely sensitive to the stereochemistry at multiple centers on the ring and its two appended side chains: the carboxyl-bearing α-chain and the hydroxyl-bearing ω-chain. The landmark total synthesis developed by E.J. Corey established a versatile and stereocontrolled pathway, often proceeding through a key bicyclic intermediate known as the Corey lactone.[1][2][3] This approach allows for the late-stage, divergent installation of the α- and ω-chains, enabling the synthesis of various natural prostaglandins and, critically, their modified analogues.[4][5]
The development of prostaglandin analogues is a major focus of pharmaceutical research, aiming to enhance therapeutic efficacy, stability, and selectivity while minimizing side effects.[6] Bimatoprost, for instance, is an analogue of Prostaglandin F2α (PGF2α) used to reduce intraocular pressure.[7] It features a modified ω-chain derived from this compound. This α-bromoketone is a highly valuable intermediate due to its reactivity with a variety of nucleophiles, making it an ideal precursor for constructing complex side chains.[7]
This guide details the application of this compound in a robust synthetic sequence that leverages the Horner-Wadsworth-Emmons (HWE) reaction for chain installation and enzymatic reduction for precise stereochemical control.
Overall Synthetic Strategy
The core strategy involves a multi-step sequence to construct and attach a modified ω-chain to a prostaglandin core structure, such as the Corey aldehyde. The workflow is designed to build the necessary phosphonate reagent from this compound, which is then used in a crucial carbon-carbon bond-forming reaction.
Caption: High-level workflow for prostaglandin analogue synthesis.
Experimental Protocols & Methodologies
Safety Precaution: this compound is a lachrymator and skin irritant.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Bromine is highly corrosive and toxic; handle with extreme care.
Protocol 1: Synthesis of this compound (6)
This protocol describes the α-bromination of a ketone, a fundamental transformation for producing versatile electrophilic intermediates.[7] The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine.
Step-by-Step Methodology:
-
To a solution of 4-phenylbutan-2-one (5) (1.0 eq) in methanol, add a small volume of acetic acid (~0.01 vol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred ketone solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 15 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a sufficient volume of cold water.
-
Extract the aqueous mixture with dichloromethane (2x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound (6), which can be used in the next step or purified by column chromatography.
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-Phenylbutan-2-one | Provides the carbon backbone for the ω-chain. |
| Reagent | Bromine (Br₂) in Acetic Acid | Electrophilic bromine source for α-bromination. Acid catalyzes enol formation. |
| Solvent | Methanol | Common solvent for bromination reactions. |
| Temperature | 0 °C to 15 °C | Low temperature controls the reaction rate and minimizes side products. |
| Typical Yield | >90% (crude) | This is a generally high-yielding reaction.[7] |
Table 1: Summary of conditions for the synthesis of this compound.
Protocol 2: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (7)
The Arbuzov reaction is a classic and highly efficient method for forming carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide. The α-bromoketone is an excellent substrate for this transformation.
Caption: Generalized mechanism of the Arbuzov reaction.
Step-by-Step Methodology:
-
Heat this compound (6) (1.0 eq) with trimethyl phosphite (1.2-1.5 eq) neat or in a high-boiling inert solvent like toluene.
-
The reaction is typically exothermic. Maintain the temperature at approximately 100-110 °C. The reaction progress can be monitored by the cessation of methyl bromide evolution (if performed neat) or by TLC/NMR analysis of aliquots.
-
Stir at this temperature for 3-5 hours until the starting material is consumed.
-
After cooling to room temperature, remove the excess trimethyl phosphite and any solvent under high vacuum.
-
The resulting crude phosphonate ester (7) is often of sufficient purity for the next step. If necessary, purification can be achieved by silica gel chromatography.[7]
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | The electrophilic substrate containing the desired side-chain backbone. |
| Reagent | Trimethyl phosphite | Nucleophilic phosphorus source for the Arbuzov reaction. |
| Temperature | 100-110 °C | Provides the thermal energy required for the SN2 and subsequent dealkylation steps. |
| Typical Yield | High (>85%) | The Arbuzov reaction is known for its efficiency and high yields.[7] |
Table 2: Summary of conditions for the Arbuzov reaction.
Protocol 3 & 4: HWE Olefination and Stereoselective Reduction
This two-stage protocol is the centerpiece of the side-chain installation. First, the phosphonate ester is deprotonated to form a nucleophilic ylide, which then reacts with the Corey aldehyde to form an (E)-enone. Second, this enone's ketone is stereoselectively reduced to the biologically active (S)-alcohol.
Caption: Workflow for the Horner-Wadsworth-Emmons (HWE) reaction.
Step-by-Step Methodology (HWE Olefination):
-
Dissolve the phosphonate ester (7) (1.1 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the ylide.
-
In a separate flask, prepare a solution of the Corey aldehyde intermediate (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the aldehyde.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting (E)-enone intermediate by silica gel chromatography.
Step-by-Step Methodology (Enzymatic Reduction):
-
Prepare a buffer solution appropriate for the chosen lipase enzyme (e.g., phosphate buffer).
-
Disperse the purified enone intermediate in the buffer. A co-solvent may be necessary to aid solubility.
-
Add the lipase (e.g., from Candida antarctica) and a hydride source (e.g., a secondary alcohol like isopropanol, or formate).
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30 °C) for 24-72 hours.
-
Monitor the reaction for the conversion of the ketone to the alcohol and for the enantiomeric excess (ee) of the desired (S)-alcohol using chiral HPLC.
-
Upon completion, extract the product with an organic solvent, dry, and concentrate.
-
Purify via silica gel chromatography to yield the final ω-chain-modified prostaglandin precursor.
Rationale for Method Selection:
-
HWE Reaction: The Horner-Wadsworth-Emmons reaction is chosen over the standard Wittig reaction because the resulting phosphate byproduct is water-soluble and easily removed, simplifying purification. Furthermore, it strongly favors the formation of the thermodynamically more stable (E)-alkene, which is required for the prostaglandin structure.[9]
-
Enzymatic Reduction: Achieving the correct stereochemistry at C-15 (the hydroxyl on the ω-chain) is paramount for biological activity. While chemical reductants can be used, they often provide mixtures of epimers. Lipases offer exceptional stereoselectivity, providing a direct and efficient route to the desired (S)-alcohol with high enantiomeric excess.[7]
Conclusion
This compound serves as a powerful and versatile building block in the synthesis of medicinally important prostaglandin analogues. Its utility is demonstrated in an efficient pathway that involves its conversion to a phosphonate ester via the Arbuzov reaction, followed by a Horner-Wadsworth-Emmons olefination to construct the core structure of a modified ω-side chain. The subsequent use of highly stereoselective enzymatic methods highlights a modern approach that merges classic organic reactions with biocatalysis to access complex and precise molecular architectures. The protocols and strategies outlined in this note provide a solid foundation for researchers engaged in the design and synthesis of novel prostaglandin-based therapeutics.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 1-Bromo-4-phenylbutan-2-one
Introduction: The Significance of 1-Bromo-4-phenylbutan-2-one in Pharmaceutical Development
This compound (CAS No. 31984-10-8) is a pivotal intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a ketone and a reactive α-bromo group, makes it a versatile building block in medicinal chemistry. Notably, it is a key precursor in the synthesis of prostaglandin analogues used in ophthalmic drugs. Given its importance, the development of a robust, safe, and scalable synthesis is a critical objective for pharmaceutical and fine chemical manufacturers.
This document provides a comprehensive guide for the transition of the synthesis of this compound from the laboratory bench to a pilot plant setting. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically grounded protocols, and a thorough analysis of the associated safety and operational considerations.
Synthetic Strategy: Electrophilic α-Bromination of 4-Phenylbutan-2-one
The most direct and industrially viable route to this compound is the electrophilic α-bromination of the corresponding ketone, 4-phenylbutan-2-one.[2] This reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate which then reacts with an electrophilic bromine source.
Reaction Mechanism Overview
The acid-catalyzed bromination of a ketone involves the following key steps:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Enolization: A proton is removed from the α-carbon to form the enol tautomer. This is the rate-determining step.
-
Nucleophilic attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂).
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-bromoketone.
This mechanism ensures selective monobromination at the α-position.
Process Hazard and Operability (HAZOP) Analysis
Scaling up any chemical process, particularly one involving highly reactive and corrosive reagents like bromine, necessitates a thorough safety assessment. A Hazard and Operability (HAZOP) study is a systematic technique to identify potential hazards and operational issues.[3] The following table outlines a HAZOP analysis for the pilot-scale synthesis of this compound.
| Parameter | Guideword | Deviation | Possible Causes | Consequences | Preventative/Mitigative Actions |
| Temperature | Higher | Reaction temperature exceeds the set point (e.g., > 20°C) | Cooling system failure; incorrect setpoint; rapid addition of bromine; exothermic runaway. | Increased rate of reaction and HBr evolution; potential for runaway reaction leading to over-pressurization and release of toxic vapors; increased formation of dibrominated byproducts. | Use of a reliable automated cooling system with alarms; reaction calorimetry to determine thermal profile and ensure adequate cooling capacity; controlled slow addition of bromine via a dosing pump; emergency quench system. |
| Temperature | Lower | Reaction temperature is below the set point (e.g., < 10°C) | Over-cooling; incorrect setpoint. | Slow reaction rate leading to accumulation of unreacted bromine; potential for a delayed, rapid exotherm when the temperature rises. | Calibrated temperature probes and control system; monitoring of bromine consumption via PAT. |
| Bromine Addition | Faster | Addition rate of bromine is too high. | Dosing pump malfunction; operator error. | Localized high concentration of bromine; rapid exotherm exceeding cooling capacity; increased HBr off-gassing. | Use of a calibrated and reliable dosing pump with interlocks tied to reaction temperature; clear SOPs and operator training. |
| Bromine Addition | Less | Insufficient bromine charged. | Incorrect calculation; weighing error; pump failure. | Incomplete conversion of the starting material, leading to low yield and purification challenges. | Double-check calculations; use calibrated scales; regular maintenance of the dosing pump. |
| Stirring | No/Less | Agitator failure. | Mechanical failure of the stirrer motor or shaft; power outage. | Poor heat and mass transfer; localized "hot spots" and high concentrations of reactants, leading to runaway reaction and byproduct formation. | Use of a robust, appropriately sized agitator; backup power supply; installation of a torque sensor to monitor agitator performance. |
| Pressure | Higher | Pressure buildup in the reactor. | HBr evolution rate exceeds the capacity of the off-gas scrubbing system; blockage in the vent line. | Potential for reactor rupture and release of bromine and HBr. | Properly sized and designed off-gas scrubber system; installation of a rupture disc and pressure relief valve vented to the scrubber; regular inspection of vent lines. |
Pilot Plant Production Protocol
This protocol is designed for a 100 L scale production in a suitable glass-lined or Hastelloy reactor.[4][5]
Equipment and Materials
-
Reactor: 100 L glass-lined or Hastelloy C-276 jacketed reactor with overhead stirrer, temperature probe, pressure indicator, and a bottom discharge valve.[6]
-
Dosing System: Calibrated dosing pump with Teflon® or Kynar® tubing for bromine addition.
-
Off-Gas Scrubber: Scrubber system charged with a sodium bisulfite or sodium thiosulfate solution to neutralize HBr and any unreacted bromine vapors.
-
Quench Vessel: A separate vessel containing a stirred solution of sodium bisulfite for emergency quenching.
-
Filtration: Agitated Nutsche Filter Dryer (ANFD) or a suitable filter press.[7][8]
-
Drying: Vacuum oven or a vacuum dryer.[9]
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, rubber apron, and a respirator with cartridges suitable for acid gases and halogens.
Raw Materials
| Material | CAS No. | Quantity | Molar Eq. | Notes |
| 4-Phenylbutan-2-one | 2550-26-7 | 10.0 kg | 1.0 | Purity >98%[10] |
| Methanol | 67-56-1 | 70 L | - | Anhydrous grade |
| Bromine | 7726-95-6 | 11.3 kg (3.6 L) | 1.05 | Handle in a well-ventilated area with extreme caution. |
| Ethyl Acetate | 141-78-6 | As required | - | For extraction. Alternative to Dichloromethane.[11][12] |
| Heptane | 142-82-5 | As required | - | For crystallization. |
| Sodium Bicarbonate | 144-55-8 | As required | - | Saturated aqueous solution for washing. |
| Sodium Bisulfite | 7631-90-5 | As required | - | For quenching and scrubbing. |
| Brine | - | As required | - | Saturated aqueous sodium chloride solution. |
| Anhydrous Sodium Sulfate | 7757-82-6 | As required | - | For drying. |
Pre-Reaction Setup
-
Reactor Inerting: Purge the reactor with nitrogen to ensure an inert atmosphere.
-
Scrubber Preparation: Charge the off-gas scrubber with a 10% aqueous solution of sodium bisulfite.
-
Charge Reactants: Charge the reactor with 4-Phenylbutan-2-one (10.0 kg) and methanol (70 L).
-
Cooling: Start the agitator and cool the reactor contents to 0-5°C using the jacket cooling system.
Reaction Procedure
Caption: Pilot Plant Workflow for this compound Synthesis.
-
Bromine Addition: Slowly add bromine (11.3 kg) to the stirred reaction mixture over 2-3 hours using the dosing pump. The addition should be subsurface if possible.
-
Temperature Control: Maintain the internal temperature of the reactor between 10-15°C throughout the addition. The reaction is exothermic, and careful temperature control is crucial to prevent runaway conditions and minimize byproduct formation.[11]
-
Reaction Monitoring: Monitor the progress of the reaction every 30 minutes. This can be done using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of quenched aliquots. For more advanced control, Process Analytical Technology (PAT) such as in-situ FTIR or Raman spectroscopy can be employed to track the disappearance of the starting material and the formation of the product in real-time.[7][13]
-
Post-Addition Stirring: After the bromine addition is complete, continue to stir the reaction mixture at 15°C for an additional 1-2 hours, or until monitoring indicates complete consumption of the starting material.
Work-up and Purification
-
Quenching: Slowly add a 10% aqueous solution of sodium bisulfite to the reaction mixture until the reddish-brown color of excess bromine dissipates. This step is exothermic and should be done with continued cooling.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Extraction: Add water and ethyl acetate to the residue. Stir and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining HBr) and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Crystallization: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure. Add heptane as an anti-solvent to induce crystallization. Cool the mixture to 0-5°C to maximize the yield of the crystalline product.[14]
-
Filtration and Drying: Collect the solid product by filtration using an ANFD. Wash the filter cake with cold heptane. Dry the product under vacuum at a temperature not exceeding 40°C to a constant weight.
Quality Control
The final product should be analyzed to ensure it meets the required specifications.
-
Appearance: White to off-white solid.
-
Purity (HPLC): ≥ 98%
-
Melting Point: Consistent with literature values.
-
Structure Confirmation: ¹H NMR and ¹³C NMR spectroscopy.
Waste Management
Proper handling and disposal of waste streams are critical for environmental compliance and safety.
-
Aqueous Waste: The aqueous layers from the work-up will contain sodium bromide, sodium bisulfite, and sodium sulfate. These streams should be neutralized and can typically be treated in a wastewater treatment facility.[15]
-
Scrubber Solution: The spent scrubber solution containing sodium bisulfite and sodium bromide should be treated before disposal.
-
Organic Waste: The mother liquor from crystallization and any waste solvents should be collected and sent for incineration or solvent recovery.
Conclusion: A Pathway to Efficient and Safe Production
The scale-up of the synthesis of this compound presents manageable challenges that can be overcome with careful planning, robust engineering controls, and a thorough understanding of the process chemistry and associated hazards. The protocol outlined in this application note provides a comprehensive framework for achieving this in a pilot plant setting. By prioritizing safety through rigorous HAZOP analysis and ensuring process control with modern analytical techniques, drug development professionals can confidently and efficiently produce this key pharmaceutical intermediate, paving the way for the large-scale manufacture of essential medicines.
References
- 1. quora.com [quora.com]
- 2. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. ddpsinc.com [ddpsinc.com]
- 5. Materials of Construction - Parr Instrument Company [parrinst.com]
- 6. ddpsinc.com [ddpsinc.com]
- 7. comipolaris.com [comipolaris.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. How to Choose the Right Dryer for Your API | Aquaon Engineers India [aquaonengg.com]
- 10. fishersci.com [fishersci.com]
- 11. acs.org [acs.org]
- 12. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 13. 4-Phenyl-2-butanone(2550-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bromine and water treatment - Let's talk bromine [lets-talk-bromine.bsef.com]
Application Note: Strategic Use of Protecting Groups in Reactions with 1-Bromo-4-phenylbutan-2-one
Introduction
1-Bromo-4-phenylbutan-2-one is a highly versatile bifunctional building block in modern organic synthesis, notably serving as a key intermediate in the preparation of pharmaceuticals like Latanoprost and Bimatoprost.[1][2] Its synthetic utility stems from the presence of two distinct reactive sites: an electrophilic ketone carbonyl and a primary alkyl bromide. This dual reactivity, however, presents a significant chemoselectivity challenge. Many powerful reagents, such as organometallics, hydrides, and other strong nucleophiles, can react at both positions, leading to complex product mixtures and low yields of the desired compound.
To achieve selective transformations at one site while leaving the other untouched, a robust protecting group strategy is essential. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of ketone protecting groups for this compound. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and illustrate workflows to ensure reproducible and high-yielding synthetic outcomes.
The Chemoselectivity Challenge
The core of the challenge lies in the competing electrophilic nature of the two functional groups within this compound.
-
The Ketone Carbonyl: The polarized C=O bond makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, enolates). It is also readily reduced by hydride reagents (e.g., LiAlH₄, NaBH₄).
-
The α-Carbon: The carbon atom bearing the bromine is a classic electrophilic center for S(_N)2 reactions.[3] Nucleophiles can displace the bromide leaving group. Furthermore, the presence of the adjacent electron-withdrawing carbonyl group increases the acidity of the α-protons, making the molecule susceptible to base-catalyzed side reactions like elimination or enolization.[3][4]
A failure to control this reactivity can lead to multiple undesired pathways, as illustrated below.
Figure 1: Competing reaction pathways for unprotected this compound with a strong nucleophile or reducing agent.
To orchestrate a successful synthesis, the ketone functionality must often be "masked" with a protecting group that is inert to the planned reaction conditions.
Selecting the Optimal Ketone Protecting Group: The 1,3-Dioxolane Strategy
An ideal protecting group must be easy to install, stable under a variety of reaction conditions, and readily removed in high yield when its job is done.[5] For α-halo ketones, the protecting group must be stable not only to the intended reagents but also to conditions that might promote unwanted reactions involving the halogen.
While several options exist for ketone protection, cyclic acetals , particularly 1,3-dioxolanes , are overwhelmingly the strategy of choice for substrates like this compound.[6]
Why are 1,3-Dioxolanes Superior in this Context?
-
Exceptional Stability: Cyclic acetals are highly resistant to bases, all types of nucleophiles (including organometallics), and hydride reducing agents.[6][7][8] This stability is crucial for ensuring the protecting group remains intact during subsequent transformations.
-
Favorable Formation: They are readily formed by the acid-catalyzed reaction of the ketone with ethylene glycol.[6] The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.[7]
-
Mild Deprotection: The ketone can be regenerated easily by hydrolysis with aqueous acid.[7][9] The relative stability of dioxolanes to anhydrous acid allows for selective deprotection of other acid-labile groups (like Boc) if water is rigorously excluded.[10]
The formation of a 1,3-dioxolane transforms the electrophilic carbonyl into an ether-like linkage, which is unreactive toward the majority of nucleophilic and basic reagents.[11]
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Key Insight for this compound |
| 1,3-Dioxolane | Ethylene glycol, cat. acid (e.g., TsOH), remove H₂O | Excellent vs. bases, nucleophiles, hydrides, organometallics.[6][7] | Mild aqueous acid (e.g., HCl, H₂SO₄), acetone/H₂O.[7] | Highly Recommended. Offers the best balance of stability and ease of handling for most synthetic routes. |
| Dimethyl Acetal | Methanol, cat. acid | Less stable than cyclic acetals; equilibrium can be unfavorable. | Very mild aqueous acid. | Generally less robust and reliable than the cyclic 1,3-dioxolane. |
| 1,3-Dithiolane | Ethanedithiol, Lewis/Brønsted acid | Extremely stable to both acidic and basic conditions. | Heavy metal salts (HgCl₂), or oxidative conditions (e.g., Oxone®). | Over-protection for many applications. Cleavage conditions are harsh and often toxic. |
Experimental Protocols
The following protocols are optimized for the protection of this compound as its 1,3-dioxolane derivative and its subsequent deprotection.
Protocol 1: Protection of this compound as 2-(Bromomethyl)-2-(2-phenylethyl)-1,3-dioxolane
This procedure converts the ketone to a cyclic acetal, rendering it inert for subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add this compound and anhydrous toluene (approx. 0.2 M concentration).
-
Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq) to the flask.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed azeotropically with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours, once water ceases to collect in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(bromomethyl)-2-(2-phenylethyl)-1,3-dioxolane.
Protocol 2: Deprotection of 2-(Bromomethyl)-2-(2-phenylethyl)-1,3-dioxolane
This protocol efficiently regenerates the ketone functionality post-synthesis.
Materials:
-
Protected ketone (1.0 eq)
-
Acetone
-
Water
-
Hydrochloric acid (1M HCl) or another dilute mineral acid
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected ketone in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1M HCl (e.g., 0.1 eq).
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Remove the majority of the acetone via rotary evaporation.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified if necessary.
Application in a Synthetic Workflow
The true power of this protecting group strategy is realized in a multi-step synthesis. Consider a scenario where a nucleophile must be added via an S(_N)2 reaction at the C-Br bond without affecting the ketone.
Figure 2: A typical three-step synthetic workflow employing the 1,3-dioxolane protecting group strategy.
In this workflow, the ketone is first protected (Step 1). The resulting dioxolane is inert to the nucleophile used in Step 2, ensuring that substitution occurs exclusively at the carbon bearing the bromine. Finally, the protecting group is removed (Step 3) to reveal the desired α-substituted ketone product, a transformation that would be impossible to achieve in a single step from the starting material.
Troubleshooting and Expert Insights
-
Incomplete Protection: If the protection reaction stalls, ensure the toluene and ethylene glycol are anhydrous. Water is a product of the reaction, and its presence will inhibit the equilibrium from shifting toward the acetal.[6] Adding freshly activated molecular sieves to the reaction flask can also help.
-
Acid Sensitivity of the C-Br Bond: While generally stable, prolonged exposure to strong acidic conditions at high temperatures could potentially lead to side reactions. Using a catalytic amount of a milder acid or a Lewis acid catalyst (e.g., bismuth triflate) can be an alternative.[12]
-
Incomplete Deprotection: If deprotection is sluggish, gentle heating (40-50 °C) can accelerate the hydrolysis. Alternatively, using a stronger acid or a two-phase system (e.g., ether/dilute HCl) with vigorous stirring can be effective.
-
Orthogonality: The stability of the 1,3-dioxolane group to non-aqueous acidic conditions is a key feature. For example, it is stable to trifluoroacetic acid (TFA) in dichloromethane, which is commonly used to remove Boc protecting groups from amines, provided water is scrupulously excluded.[10]
Conclusion
The dual reactivity of this compound makes it a powerful but challenging synthetic intermediate. A well-executed protecting group strategy is not merely an option but a necessity for achieving chemoselectivity and high yields. The protection of the ketone as a 1,3-dioxolane stands out as the most reliable, robust, and versatile approach. It provides excellent stability against a wide array of reagents and can be removed under mild conditions. By following the detailed protocols and strategic insights provided in this application note, researchers can confidently incorporate this valuable building block into complex synthetic routes, minimizing side reactions and maximizing the efficiency of their chemical transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. total-synthesis.com [total-synthesis.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Dioxolane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 1-Bromo-4-phenylbutan-2-one
Technical Support Center: Synthesis of 1-Bromo-4-phenylbutan-2-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to optimize your reaction yield and purity.
Overview of the Synthesis
This compound is a key pharmaceutical intermediate, notably used in the synthesis of prostaglandin analogues like Latanoprost and Bimatoprost, which are crucial for treating glaucoma.[1] The most common and direct synthetic route is the electrophilic alpha-bromination of the ketone precursor, 4-phenylbutan-2-one. While seemingly straightforward, this reaction is often plagued by issues of low yield, poor selectivity, and difficult purification.
This guide focuses on troubleshooting the critical alpha-bromination step.
Core Reaction Workflow
The primary transformation involves the selective bromination at the α-carbon adjacent to the carbonyl group.
References
Technical Support Center: Minimizing Byproduct Formation in the Bromination of 4-Phenylbutan-2-one
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the α-bromination of 4-phenylbutan-2-one. Our goal is to empower researchers, scientists, and drug development professionals to overcome common challenges related to byproduct formation, ensuring high selectivity and yield.
The α-bromination of 4-phenylbutan-2-one is a critical transformation for synthesizing various pharmaceutical intermediates and fine chemicals. However, the unsymmetrical nature of the ketone presents significant challenges, primarily concerning regioselectivity and over-bromination. This document is structured to address these specific issues through a practical, question-and-answer format, grounded in mechanistic principles and validated protocols.
Troubleshooting Guide
This section addresses specific experimental issues you may be encountering. Each answer provides a mechanistic explanation and actionable steps to resolve the problem.
Q1: My reaction is producing a mixture of regioisomers (1-bromo- and 3-bromo-4-phenylbutan-2-one). How can I improve selectivity?
A1: The formation of two different regioisomers stems from the two non-equivalent enolizable positions (α-carbons) in 4-phenylbutan-2-one: the C1 methyl group and the C3 methylene group. The dominant product is determined by whether the reaction is under kinetic or thermodynamic control.
-
Thermodynamic Control favors the formation of the more stable, more substituted enol or enolate, leading to bromination at the C3 position (3-bromo-4-phenylbutan-2-one). This pathway is favored under conditions that allow for equilibration between the two possible enol intermediates.[1]
-
Kinetic Control favors the fastest-forming enolate, which results from the deprotonation of the most acidic and sterically accessible α-hydrogen.[2] For 4-phenylbutan-2-one, this is the C1 methyl group, leading to 1-bromo-4-phenylbutan-2-one.
Causality: Standard acid-catalyzed methods (e.g., Br₂ in acetic acid) typically favor thermodynamic control because the enol formation is reversible, allowing the reaction to proceed via the more stable, substituted enol intermediate.[3][4] To gain control over regioselectivity, you must adjust the reaction conditions to explicitly favor one pathway over the other.
Solutions:
-
For the Thermodynamic Product (3-Bromo-4-phenylbutan-2-one): Use conditions that promote equilibration. An acid-catalyzed approach is standard.[5]
-
Reagent: Bromine (Br₂)
-
Catalyst/Solvent: Acetic Acid (AcOH) or another protic acid.
-
Temperature: Room temperature to gentle warming (e.g., 40-50 °C) allows the enol intermediates to equilibrate.
-
-
For the Kinetic Product (this compound): Use conditions that are rapid, irreversible, and prevent equilibration. This typically involves forming the kinetic enolate with a strong, hindered base at low temperatures before introducing a bromine source.[2][6]
-
Base: Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for this purpose.
-
Solvent: Anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Temperature: Maintain a very low temperature (e.g., -78 °C) during deprotonation to prevent equilibration.
-
Bromine Source: After enolate formation, introduce a source of electrophilic bromine like N-Bromosuccinimide (NBS) or Br₂.
-
| Parameter | Thermodynamic Control (C3-Bromo) | Kinetic Control (C1-Bromo) |
| Mechanism | Via more stable (substituted) enol | Via faster-forming (less hindered) enolate |
| Conditions | Reversible, equilibrating | Irreversible, non-equilibrating |
| Catalyst/Base | Acid catalyst (e.g., HBr, AcOH) | Strong, hindered base (e.g., LDA) |
| Solvent | Protic (e.g., Acetic Acid) | Aprotic (e.g., THF) |
| Temperature | Room Temperature to 50 °C | Low Temperature (-78 °C) |
| Typical Reagent | Br₂ | LDA, then NBS or Br₂ |
Q2: I'm observing significant amounts of a dibrominated byproduct. What's causing this and how can I prevent it?
A2: The formation of dibrominated products is a common issue, particularly under basic conditions.[7] After the first α-bromination, the electron-withdrawing effect of the bromine atom increases the acidity of the remaining α-hydrogen on the same carbon, making it more susceptible to a second deprotonation and subsequent bromination.[7]
Causality:
-
Under Basic Conditions: The reaction is autocatalytic. Each bromination makes the remaining α-protons more acidic, accelerating subsequent brominations. This often leads to polyhalogenation and, in the case of methyl ketones, can result in the haloform reaction.[7]
-
Under Acidic Conditions: The reaction is self-inhibiting. The electron-withdrawing bromine atom deactivates the carbonyl oxygen, making the protonation step required for enol formation less favorable.[7][8] This significantly slows down the second bromination, making acid-catalyzed methods inherently better for selective monobromination.
Solutions:
-
Utilize Acid Catalysis: If your protocol uses a base, switch to an acid-catalyzed method (e.g., Br₂ in AcOH) to suppress the second bromination.[5]
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in AcOH) dropwise to the ketone solution. This maintains a low concentration of the brominating agent, ensuring it reacts with the more abundant starting material rather than the newly formed monobromo product.
-
Use a Highly Selective Reagent: Copper(II) bromide (CuBr₂) is an exceptionally effective reagent for clean and selective monobromination of ketones.[9][10] The reaction is typically heterogeneous (refluxing in solvents like chloroform-ethyl acetate) and proceeds in high yield with minimal byproduct formation.[9][11] The solid Cu(I)Br byproduct is easily filtered off.[10]
-
Precise Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Excess reagent will inevitably lead to over-bromination.
Q3: The yield of my desired α-bromo ketone is low, and the reaction mixture darkens significantly. What is happening?
A3: Low yields and dark reaction colors often indicate product decomposition. α-bromo ketones can be unstable, and the hydrogen bromide (HBr) gas generated as a byproduct during the reaction is a strong acid that can catalyze decomposition pathways or other side reactions.[12]
Causality: The HBr byproduct can protonate the carbonyl of the product, potentially leading to elimination, substitution, or polymerization reactions, all of which can reduce the yield and produce colored impurities.
Solutions:
-
Use an HBr Scavenger or Alternative Reagent:
-
N-Bromosuccinimide (NBS): NBS is an excellent alternative to Br₂. It provides a source of electrophilic bromine without generating HBr directly in the primary reaction step, leading to cleaner reactions.[13][14]
-
Phase-Vanishing Protocol: A specialized method involves using a multiphase system where an aqueous layer traps the generated HBr, preventing it from interacting with the product in the organic phase.[12]
-
-
Control Reaction Temperature: Avoid excessive heat, as this can accelerate decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed. Prolonged exposure to the reaction conditions can degrade the product.
-
Immediate Purification/Use: α-bromo ketones are often used immediately in the next synthetic step without extensive purification to minimize degradation. If purification is necessary, avoid harsh conditions. Column chromatography on silica gel can sometimes cause decomposition; a rapid filtration through a plug of silica or recrystallization may be preferable.[15]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the α-bromination of a ketone?
A1: The mechanism depends critically on the pH of the reaction medium.
-
Acid-Catalyzed Mechanism: The reaction proceeds through an enol intermediate.
-
The carbonyl oxygen is protonated by the acid catalyst, which activates the ketone.
-
A weak base (like the solvent or conjugate base of the acid) removes an α-hydrogen, leading to the formation of a neutral enol. This is the rate-determining step.[16]
-
The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂).
-
The resulting oxonium ion is deprotonated to yield the final α-bromo ketone and regenerate the acid catalyst.[17][18]
-
-
Base-Promoted Mechanism: The reaction proceeds through an enolate intermediate.
-
A base removes an acidic α-hydrogen to form a negatively charged enolate.
-
The nucleophilic enolate attacks electrophilic bromine (Br₂).
-
The final α-bromo ketone is formed along with a bromide ion. This reaction consumes the base and is therefore base-promoted, not base-catalyzed.[19]
-
Caption: Figure 1. Acid vs. Base pathways.
Q2: Which brominating agent is best for selective monobromination of 4-phenylbutan-2-one?
A2: The "best" agent depends on your primary goal (regioselectivity vs. avoiding polybromination) and experimental constraints.
| Brominating Agent | Pros | Cons | Best For |
| Bromine (Br₂) / Acid | Inexpensive, readily available, good for thermodynamic control.[3] | Highly corrosive and toxic, generates HBr byproduct which can cause decomposition.[12] | Selective formation of the thermodynamic product (3-bromo). |
| N-Bromosuccinimide (NBS) | Solid, easy to handle, provides a low concentration of Br₂, cleaner reactions.[13][14] | More expensive than Br₂, can initiate radical pathways if not controlled. | Cleaner reactions with reduced decomposition; good for acid-sensitive substrates. |
| Copper(II) Bromide (CuBr₂) | Excellent selectivity for monobromination, high yields, simple workup (filtration).[9][10] | Stoichiometric use of copper salt, requires higher temperatures (reflux). | Minimizing di- and polybromination byproducts to achieve a clean monobrominated product. |
For most applications where the primary goal is to avoid over-bromination and achieve a high yield of a single monobrominated product , Copper(II) Bromide (CuBr₂) is the superior choice .[9][10]
Q3: How does solvent choice impact the reaction outcome?
A3: The solvent plays a crucial role, particularly in controlling the reaction pathway.
-
Protic Solvents (e.g., Acetic Acid, Methanol): These solvents can participate in proton transfer. They facilitate the equilibration of enol/enolate intermediates, thus promoting thermodynamic control .[1][20] Acetic acid is a common choice for acid-catalyzed bromination.[5][21]
-
Aprotic Solvents (e.g., THF, Dichloromethane, Chloroform): These solvents do not have acidic protons and cannot facilitate equilibration via proton transfer. They are essential for reactions under kinetic control , where the initially formed kinetic enolate must be "trapped" before it can rearrange.[1][20] Anhydrous THF is the standard for LDA-mediated reactions.
Q4: My starting material has a phenyl group. Is there a risk of aromatic bromination?
A4: Under the conditions typically used for α-bromination of ketones (e.g., Br₂/AcOH or NBS), electrophilic aromatic substitution on the phenyl ring is generally not a significant competing reaction. The phenyl group is not highly activated, and these conditions are not harsh enough to promote ring bromination.[22]
However, you should be cautious if you introduce a Lewis acid catalyst (like AlCl₃ or FeBr₃) or use a large excess of bromine and prolonged heating, as these conditions are designed for aromatic bromination and could lead to this unwanted byproduct.[23]
Decision Workflow for Optimizing Bromination
This workflow helps in selecting the appropriate methodology based on the desired outcome.
Caption: Figure 2. Workflow for selecting a bromination method.
Detailed Experimental Protocols
Protocol 1: Selective Synthesis of 3-Bromo-4-phenylbutan-2-one (Thermodynamic Product)
This protocol favors the formation of the more substituted bromo ketone via acid catalysis.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.
-
Reagents: Dissolve 4-phenylbutan-2-one (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of ketone).
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in an equal volume of glacial acetic acid. Add this solution dropwise to the stirring ketone solution at room temperature over 30-60 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the bromine color and the consumption of starting material by TLC or GC (typically 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture slowly into a beaker of ice water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Clean Synthesis of Monobrominated 4-phenylbutan-2-one via Copper(II) Bromide
This protocol is highly recommended for minimizing di- and polybromination byproducts, yielding a clean monobrominated product with high selectivity.[9][10]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add Copper(II) bromide (CuBr₂) (2.2 eq) and a solvent mixture of chloroform and ethyl acetate (1:1 ratio, approx. 10 mL per gram of ketone).
-
Reaction: Heat the black heterogeneous mixture to reflux with vigorous stirring. Add the 4-phenylbutan-2-one (1.0 eq) either neat or as a concentrated solution in the solvent mixture.
-
Monitoring: Continue to heat at reflux. The reaction progress can be visually monitored by the color change of the solid from black (CuBr₂) to white (CuBr).[10] The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Remove the solid copper(I) bromide by filtration, washing the filter cake with a small amount of solvent. The filtrate contains the desired product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity and can be used directly or purified further by recrystallization or rapid chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scribd.com [scribd.com]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. echemi.com [echemi.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. asianpubs.org [asianpubs.org]
- 22. Bromination - Common Conditions [commonorganicchemistry.com]
- 23. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Common impurities in 1-Bromo-4-phenylbutan-2-one and their removal
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purity issues encountered with 1-Bromo-4-phenylbutan-2-one. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to ensure the integrity of your experimental outcomes.
Technical Support Center: this compound
This guide is structured to help you rapidly diagnose and resolve purity challenges during your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The impurity profile of this compound is primarily dictated by its synthesis, which is typically the α-bromination of 4-phenylbutan-2-one.[1][2][3] Expect to encounter:
-
Unreacted Starting Material: 4-Phenylbutan-2-one is the most common process-related impurity.
-
Polybrominated Species: Over-bromination can lead to the formation of di- and tri-brominated species, such as 1,1-dibromo-4-phenylbutan-2-one.[4]
-
Residual Solvents: Solvents used during the reaction (e.g., methanol, acetic acid) and extraction/purification (e.g., dichloromethane, ethyl acetate, hexane) may be present.
-
Excess Bromine: Residual elemental bromine (Br₂) may remain if not properly quenched, giving the product a yellow or orange tint.
-
Degradation Products: As an α-bromoketone, the compound can be susceptible to degradation, especially if exposed to moisture, light, or high temperatures.[5] Proper storage in a cool, dark, and inert atmosphere is crucial.[5][6]
Q2: My this compound has a yellow/orange color. What does this indicate and how can I fix it?
A2: A yellow to orange hue is almost always indicative of residual elemental bromine (Br₂). This is a common issue if the reaction quenching step was incomplete. To remove the color, you can wash the organic solution of your crude product with an aqueous solution of a mild reducing agent. A saturated solution of sodium bisulfite (NaHSO₃) or a 0.3M solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[1] The thiosulfate reacts with bromine to form colorless sodium bromide.
Q3: What are the best analytical methods to assess the purity of my this compound?
A3: A multi-pronged analytical approach is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this compound. GC effectively separates volatile impurities like the starting material and residual solvents, while MS provides identification based on mass and the characteristic isotopic pattern of bromine-containing fragments.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for detecting and quantifying proton-containing impurities, especially the starting material (4-phenylbutan-2-one), by comparing the integration of unique signals.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool to monitor the progress of a purification process like column chromatography. The starting material (less polar) will have a higher Rf value than the product, and polybrominated impurities (more polar) will have a lower Rf.
Troubleshooting Guide: Purification Issues
This section addresses specific problems you might encounter during the purification workflow.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil that won't solidify. | High levels of unreacted starting material (4-phenylbutan-2-one) or residual solvents are present, depressing the melting point. | 1. Ensure all solvent has been removed under high vacuum. 2. Purify via flash column chromatography to separate the product from the less polar starting material.[1] 3. Attempt recrystallization from a non-polar solvent system like petroleum ether or a hexane/ether mixture at low temperature.[1][2] |
| Multiple spots are visible on TLC after initial workup. | The reaction may have been incomplete, or side reactions (like polybromination) occurred. | This is expected for a crude product. The primary purification method will be flash column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 40:1 and increasing polarity).[1] |
| Low yield after purification. | 1. The product may be partially soluble in the aqueous layers during workup. 2. The product may have degraded on the silica gel column. 3. Aggressive recrystallization conditions (too much solvent, temperature too high). | 1. Perform back-extractions of all aqueous layers with the organic solvent to recover dissolved product. 2. Deactivate the silica gel slightly with 1% triethylamine in the eluent if degradation is suspected. Do not leave the product on the column for an extended period. 3. For recrystallization, use a minimal amount of hot solvent and cool slowly. |
| Product appears pure by ¹H NMR but fails GC-MS analysis. | Non-proton-containing impurities or isomers that do not resolve well by NMR may be present. | Trust the higher resolution of the GC-MS data. Optimize the GC temperature program to improve the separation of closely eluting peaks. |
Detailed Experimental Protocols
Here are step-by-step guides for the most effective purification techniques.
Protocol 1: Flash Column Chromatography
This is the most reliable method for removing both starting material and polybrominated impurities.
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). 4-Phenylbutan-2-one is less polar than this compound and will therefore elute first. Polybrominated byproducts are more polar and will elute last.
Step-by-Step Methodology:
-
Prepare the Column: Dry-pack a glass column with silica gel (Merck 60-120 mesh is suitable).[3] The amount of silica should be about 50 times the weight of your crude product.
-
Sample Loading: Dissolve your crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel (about twice the weight of your product) and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method prevents band broadening.
-
Column Equilibration & Elution:
-
Gently add the dry-loaded sample to the top of the column.
-
Carefully add a layer of sand to protect the sample layer.
-
Begin eluting with a non-polar solvent system, such as 100% hexane or a 40:1 hexane:ethyl acetate mixture.[1] Use air pressure to achieve a steady flow.[9]
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 20:1, then 10:1 hexane:ethyl acetate) to elute your desired product.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This method is effective when the primary impurity is the starting material and the product is obtained as a solid.
Causality: Recrystallization relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. The goal is to find a solvent in which the product is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Petroleum ether or hexane are good starting points.[1][2]
-
Dissolution: Place the crude solid in a flask. Add a minimal amount of the chosen solvent and heat gently until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in a refrigerator or ice bath for several hours to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum.
Visualizations
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying crude this compound.
Caption: Purification workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 31984-10-8 [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. This compound | 31984-10-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Preventing the elimination side reaction of 1-Bromo-4-phenylbutan-2-one
Introduction
1-Bromo-4-phenylbutan-2-one (CAS 31984-10-8) is a critical α-halo ketone intermediate in the synthesis of various high-value pharmaceutical compounds, including prostaglandin analogues like Latanoprost and Bimatoprost.[1][2] Its utility stems from the high reactivity of the carbon-bromine bond, which allows for nucleophilic substitution (S(_N)2) reactions to build more complex molecular architectures.
However, this reactivity is a double-edged sword. The molecule's structure is inherently prone to a competing E2 (bimolecular elimination) side reaction, which leads to the formation of the undesired α,β-unsaturated ketone, 4-phenylbut-3-en-2-one. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers minimize this side reaction and maximize the yield of the desired substitution product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during reactions with this compound in a direct question-and-answer format.
Question 1: My reaction is yielding a significant amount of 4-phenylbut-3-en-2-one, confirmed by NMR/GC-MS. What is causing this impurity?
Answer: The formation of 4-phenylbut-3-en-2-one is the result of an E2 elimination reaction. This occurs when the base or nucleophile in your reaction mixture abstracts an acidic proton from the carbon adjacent to the carbonyl group (the α'- or C3-position), instead of attacking the carbon bearing the bromine (the α- or C1-position). This initiates a cascade that forms a double bond and expels the bromide ion. This pathway is a classic example of the competition between substitution (S(_N)2) and elimination (E2) reactions common with α-halo ketones.[3][4]
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Question 2: How does my choice of base or nucleophile influence the amount of elimination product?
Answer: This is the most critical factor. The character of your base/nucleophile dictates the reaction's outcome. All nucleophiles are potential bases, and vice-versa.[5] The key is the balance between their nucleophilicity (ability to attack a carbon) and basicity (ability to abstract a proton).
-
To Favor S(_N)2 (Substitution): Use a strong nucleophile that is a relatively weak base. Anions of carboxylic acids (e.g., sodium acetate), cyanides, or thiols are excellent examples. These species are more inclined to attack the electrophilic carbon than to abstract a proton.[6]
-
To Avoid (as they favor E2 Elimination):
-
Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK) or Lithium diisopropylamide (LDA) are designed to be poor nucleophiles and powerful bases. Their bulk prevents them from easily attacking the carbon atom, so they preferentially abstract the most accessible proton, leading almost exclusively to elimination.[7][8]
-
Strong, Non-Hindered Bases: Hydroxides (NaOH, KOH) and alkoxides (NaOEt, NaOMe) are strong bases and can also be effective nucleophiles. However, they will still promote significant elimination, especially at elevated temperatures.[9]
-
Question 3: I ran my reaction at a higher temperature to speed it up, but my yield of the desired product dropped. Why?
Answer: Higher temperatures almost always favor elimination over substitution.[5] Elimination reactions typically have a higher activation energy but also lead to an increase in entropy (more product molecules are formed). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more dominant at higher temperatures, making elimination more spontaneous. For optimal results, conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a successful strategy.
Question 4: Does solvent choice play a role in preventing the elimination side reaction?
Answer: Absolutely. The solvent influences the reactivity of the nucleophile.
-
Ideal for S(_N)2: Polar aprotic solvents like acetone, DMF (dimethylformamide), or acetonitrile (ACN) are highly recommended.[8] These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive, promoting the S(_N)2 pathway.
-
Problematic for S(_N)2: Protic solvents like water, methanol, or ethanol should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the S(_N)2 reaction.[6] This can give the slower E2 pathway a chance to become more competitive.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between kinetic and thermodynamic control when deprotonating this molecule?
A1: this compound has two sets of acidic α-protons: those on the bromine-bearing carbon (C1) and those on the other side of the carbonyl (C3). The abstraction of the C3 proton is the key step for the E2 elimination. This process is under kinetic control . The C3 protons are sterically more accessible and are removed more rapidly, especially by bulky bases.[10] Low temperatures (-78 °C) and strong, hindered bases (like LDA) favor this kinetic deprotonation.[7][10]
Thermodynamic control, which favors the formation of the most stable product, would involve forming the more substituted enolate at the C1 position. This requires reversible conditions, such as weaker bases and higher temperatures, allowing equilibrium to be established.[9] However, for preventing the E2 side reaction, the primary concern is avoiding the conditions that favor fast, irreversible kinetic deprotonation at C3.
Q2: My this compound starting material is a yellow or brown oil, not a white solid. Is it still usable?
A2: Discoloration is a sign of decomposition. α-Halo ketones can be unstable and degrade via dehydrobromination, releasing hydrogen bromide (HBr).[11] This HBr can then catalyze further decomposition. The compound is also a lachrymator and skin irritant.[11] For best results and safety, use only pure, white to off-white starting material. Proper storage is critical: keep it in a tightly sealed container, in a freezer (-20 °C), under an inert atmosphere (argon or nitrogen), and protected from light.[11]
Q3: Can you provide a general protocol to maximize substitution and minimize elimination?
A3: Certainly. The following is a generalized protocol. Specific amounts and times will need to be optimized for your particular nucleophile and substrate scale.
| Factor | Recommendation to Favor S(_N)2 | Rationale |
| Nucleophile | Strong nucleophile, weak base (e.g., NaCN, AcO⁻, RS⁻) | Maximizes attack at the electrophilic carbon (C1). |
| Base | Avoid strong bases (e.g., t-BuOK, NaOH). Use a weak, non-nucleophilic base only if necessary (e.g., K₂CO₃). | Strong bases preferentially abstract a proton from C3, initiating elimination. |
| Temperature | Low (0 °C to Room Temp). Avoid heating/reflux. | Reduces the rate of the higher activation energy elimination pathway.[5] |
| Solvent | Polar Aprotic (Acetone, DMF, ACN) | Enhances nucleophilicity by not solvating the nucleophile.[6][8] |
| Concentration | Higher concentration of the nucleophile. | The S(_N)2 rate is second-order, dependent on both substrate and nucleophile concentration.[12] |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution on this compound
This protocol is a template for reacting a generic sodium salt of a nucleophile (Nu-Na) to favor the S(_N)2 product.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetone (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add the sodium salt of your nucleophile (Nu-Na, 1.1 to 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired substitution product.
Caption: Experimental workflow for a typical S(_N)2 reaction on this compound.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. studley.ai [studley.ai]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A-Z Guide to Unexpected Reaction Side Products
Welcome to the central resource for identifying, characterizing, and troubleshooting unexpected side products in your chemical reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unknown impurities that can impact yield, purity, and the overall success of a synthetic campaign.
Here, we move beyond simple checklists to provide in-depth, experience-driven advice. We explain the why behind each step, helping you build a robust, logical framework for tackling even the most challenging side product investigations.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the immediate questions that arise when an unexpected peak appears in your analytical data.
Q1: I see an unexpected peak in my LC-MS/GC-MS. What is my first step?
A1: Your initial goal is to gather as much information as possible from your existing data before consuming more of your sample.
-
Assess the Peak Characteristics:
-
Relative Abundance: Is it a trace impurity (<0.1%) or a significant component (>1%)? In pharmaceutical development, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][2][3] For instance, for a drug with a maximum daily dose of ≤ 2g/day, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.
-
Peak Shape: A broad, tailing, or fronting peak might suggest issues with the chromatography itself, such as column degradation or an inappropriate mobile phase, rather than a discrete new compound.[4][5][6]
-
-
Analyze the Mass Spectrum:
-
Molecular Ion (M+H, M-H, etc.): What is the mass-to-charge ratio (m/z) of the primary ion? This provides the molecular weight of the side product.
-
Isotope Pattern: Look for characteristic isotopic patterns. For example, the presence of a prominent M+2 peak at roughly one-third the intensity of the molecular ion is a strong indicator of a chlorine atom. A 1:1 M+2 peak suggests a bromine atom.
-
Fragmentation Pattern: Compare the fragmentation pattern of the unknown to that of your starting material and expected product. Shared fragments can strongly suggest a structural relationship.
-
-
Review the Reaction Scheme:
-
Consider all reactants, reagents, catalysts, and solvents. Could the side product be a result of an incomplete reaction, over-reaction, or a known side reaction of one of the reagents?[7][8][9]
-
Think about potential degradation pathways. Could your product or starting materials be sensitive to acid, base, light, or heat, leading to degradation?[10][11][12]
-
Q2: How can I quickly determine if a side product is related to my starting materials or product?
A2: A comparative analysis of mass spectral data is often the fastest way.
-
Common Fragments: Look for shared fragment ions between the mass spectra of your starting material, product, and the unknown peak. This is a strong indicator of a shared core structure.
-
Logical Mass Differences: Calculate the mass difference between the unknown and your starting materials or product. Does this difference correspond to a plausible chemical transformation? For example:
-
+16 Da: Often indicates oxidation (addition of an oxygen atom).
-
+18 Da: Could suggest hydrolysis of an ester or amide.
-
-2 Da: May indicate the formation of a double bond (dehydrogenation).
-
-18 Da: Dehydration.
-
Q3: What are the most common sources of reaction side products?
A3: Side products can arise from a variety of sources, which can be broadly categorized:
-
Process-Related Impurities: These are derived from the manufacturing process itself.[1][13]
-
Starting Materials & Intermediates: Unreacted starting materials or intermediates from a previous step.
-
By-products: Formed from competing or consecutive reactions.
-
Reagents, Ligands, and Catalysts: Residual amounts or products from their decomposition.
-
-
Drug-Related Impurities (Degradation Products): These form during storage or manufacturing due to the degradation of the final product.[1][13] This can be caused by exposure to:
-
Extraneous Contaminants: These are impurities that are not related to the reaction chemistry itself.
-
Solvent Impurities: Contaminants present in the solvents used.
-
Leachables: Compounds that migrate from container closure systems or manufacturing equipment.
-
Cross-Contamination: From previous use of the same equipment.
-
Part 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides structured workflows for tackling more complex side product challenges.
Guide 1: The Systematic Approach to Full Characterization
When an unknown impurity must be fully identified and characterized (e.g., for regulatory submission), a systematic approach is crucial.
dot digraph "Side_Product_Characterization_Workflow" { graph [fontname="Arial", label="Diagram 1: Systematic Workflow for Side Product Characterization", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} endom Caption: A systematic workflow for characterizing unexpected side products.
-
Preliminary Data Mining: As outlined in the FAQs, extract as much information as possible from initial LC-MS or GC-MS data to form a preliminary hypothesis about the side product's structure.
-
Isolation: To obtain a pure sample for spectroscopic analysis, isolation is often necessary, especially for impurities present at significant levels.[14]
-
Structure Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): This is a critical step to determine the exact mass of the molecule with high precision.[18][19] This data allows for the calculation of the elemental composition (the molecular formula).[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a pure sample is obtained, a suite of NMR experiments is the gold standard for determining the precise chemical structure.
-
-
Confirmation: The proposed structure should be confirmed, either by synthesizing the proposed compound and demonstrating that its analytical data matches the isolated side product, or through extensive and unambiguous spectroscopic data.[16][17]
Guide 2: Troubleshooting "Ghost Peaks" and System Contamination
"Ghost peaks" are unexpected peaks that can appear in chromatograms, even during blank runs, and can be a significant source of confusion.[4][26]
Is it a real side product or a system artifact?
dot digraph "Ghost_Peak_Troubleshooting" { graph [fontname="Arial", label="Diagram 2: Decision Tree for Troubleshooting Ghost Peaks", labelloc=b, fontsize=12]; node [shape=diamond, style=filled, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; box_node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} endom Caption: A decision tree for identifying the source of unexpected peaks.
Common Sources of System Contamination:
| Source | Troubleshooting Steps |
| Mobile Phase | Use fresh, high-purity HPLC-grade solvents and additives. Filter all aqueous buffers.[4] |
| Sample Carryover | Implement a robust needle wash protocol in your autosampler. Inject a series of blanks after a concentrated sample to check for carryover.[27] |
| Contaminated Vials/Caps | Use high-quality vials and caps. Run a blank with just the solvent that was in contact with a vial and cap. |
| Leachables from Tubing | Ensure all system tubing is appropriate for the solvents being used. |
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential analytical techniques in side product characterization.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Objective: To determine the exact mass of an unknown side product and thereby deduce its elemental formula.
Methodology:
-
Sample Preparation:
-
Isolate the impurity using preparative chromatography if necessary to achieve sufficient purity.
-
Dissolve a small amount of the purified sample (typically <1 mg) in a suitable HPLC-grade solvent (e.g., acetonitrile, methanol, water) at a concentration of approximately 0.1 mg/mL.
-
Ensure the sample is fully dissolved and filter if any particulate matter is visible.
-
-
Instrumentation Setup (Example: Orbitrap or TOF Mass Spectrometer):
-
The instrument must be properly calibrated using a known standard to ensure high mass accuracy. Mass accuracy should ideally be below 5 ppm, and preferably below 2 ppm.
-
Infuse the sample directly or use a suitable LC method for introduction into the mass spectrometer.
-
Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) based on the polarity and thermal stability of the analyte.
-
-
Data Acquisition:
-
Acquire data in high-resolution mode. A resolving power of >60,000 is often necessary to distinguish between ions with very similar masses (isobars).[21]
-
Acquire the spectrum over a mass range that includes the expected molecular weight of the side product.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the molecular ion.
-
Use the instrument's software to calculate possible elemental compositions based on the measured exact mass.[20]
-
Constrain the search by entering known elements that are expected to be present (e.g., C, H, N, O, S, halogens from reactants) and setting a narrow mass tolerance (e.g., ± 5 ppm).
-
Evaluate the list of potential formulas. The correct formula should have a low mass error and a chemically plausible composition based on the reaction chemistry.
-
Protocol 2: 2D NMR Spectroscopy for Structural Elucidation
Objective: To determine the complete chemical structure and connectivity of an isolated side product.
Prerequisite: A purified sample of the side product (>1-5 mg, depending on instrument sensitivity) dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
Methodology:
-
Acquire 1D Spectra:
-
¹H NMR: Provides information on the chemical environment and number of different types of protons.
-
¹³C NMR & DEPT-135: Identifies the number of unique carbons and distinguishes between CH, CH₂, and CH₃ groups.
-
-
Acquire Key 2D Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to build proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for piecing together the molecular skeleton by connecting different fragments.
-
-
Data Interpretation (A Step-by-Step Approach): [23][25]
-
Step 1: Assign Obvious Signals. Start with easily identifiable signals in the ¹H spectrum (e.g., methyl singlets, aromatic protons in characteristic regions).
-
Step 2: Use HSQC to Link Protons and Carbons. For every proton signal, identify its directly attached carbon.
-
Step 3: Build Fragments with COSY. Use the COSY spectrum to connect neighboring protons, assembling small structural fragments (e.g., an ethyl group, a propyl chain).
-
Step 4: Connect the Fragments with HMBC. This is the key step. Look for HMBC correlations from protons in one fragment to carbons in another. This reveals how the different pieces of the molecule are connected. For example, a correlation from a methyl proton to a carbonyl carbon confirms the presence of an acetyl group.
-
Step 5: Assemble the Final Structure. Combine all the information from the 1D and 2D spectra to propose a final structure. Ensure that all observed correlations are consistent with the proposed structure.
-
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mastelf.com [mastelf.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharma.gally.ch [pharma.gally.ch]
- 14. reachseparations.com [reachseparations.com]
- 15. biotage.com [biotage.com]
- 16. veeprho.com [veeprho.com]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. measurlabs.com [measurlabs.com]
- 19. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. as.uky.edu [as.uky.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. m.youtube.com [m.youtube.com]
- 24. anuchem.weebly.com [anuchem.weebly.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. broughton-group.com [broughton-group.com]
- 27. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Reactions with 1-Bromo-4-phenylbutan-2-one
Welcome to the technical support guide for 1-Bromo-4-phenylbutan-2-one. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize nucleophilic substitution reactions involving this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and foundational chemical principles to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding so slowly?
A1: The reaction rate is governed by several factors inherent to the S_N2 (bimolecular nucleophilic substitution) mechanism, which is typical for α-halo ketones.[1] The primary determinants are the strength of your nucleophile, the choice of solvent, reaction temperature, and concentration. This compound is an α-halo ketone, and the carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack.[1] However, if other conditions are not optimal, the rate can be sluggish.
Q2: What makes this compound more reactive than a typical alkyl bromide?
A2: The reactivity of α-halo ketones is enhanced compared to their corresponding alkyl halides.[1] This is due to the electron-withdrawing inductive effect of the adjacent carbonyl group, which increases the partial positive charge on the α-carbon, making it a more potent electrophile. Furthermore, the transition state of the S_N2 reaction is stabilized by orbital overlap with the pi-system of the carbonyl group.
Q3: I'm observing the formation of multiple byproducts. What are the likely side reactions?
A3: The most common side reaction is elimination (E2), especially if your nucleophile is also a strong base. The α'-hydrogens (on the carbon between the carbonyl and the phenyl group) can be abstracted by a strong base, leading to the formation of an enolate and subsequent elimination of HBr. At higher temperatures, other degradation pathways may also become accessible.
Q4: Is it necessary to run these reactions under an inert atmosphere?
A4: While not always strictly necessary for every nucleophile, it is highly recommended. Using an inert atmosphere (e.g., Nitrogen or Argon) prevents potential side reactions with atmospheric oxygen or moisture, which can consume reagents or catalyze unwanted pathways, particularly if you are using sensitive organometallic reagents or strongly basic conditions.
Troubleshooting Guide: Enhancing Reaction Rates
This guide provides a systematic approach to diagnosing and resolving issues of slow reaction kinetics.
Problem 1: The reaction rate is unacceptably slow (e.g., <10% conversion after several hours).
This is the most common issue encountered. The solution involves a systematic evaluation of the four key reaction components.
Caption: A workflow for troubleshooting slow reaction rates.
1. Suboptimal Nucleophile
-
Expertise & Causality: The rate of an S_N2 reaction is directly proportional to the nucleophile's strength.[2] Nucleophilicity is influenced by charge, basicity, polarizability, and steric hindrance.[3] Negatively charged species are stronger nucleophiles than their neutral counterparts (e.g., RO⁻ > ROH). Bulky nucleophiles will have slower reaction rates due to steric hindrance at the crowded transition state.[2][4]
-
Troubleshooting Steps:
-
Assess Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a non-nucleophilic base (like NaH or K₂CO₃) to form the more reactive anionic species.
-
Evaluate Steric Hindrance: If your nucleophile is sterically demanding (e.g., t-butoxide), consider a less hindered alternative (e.g., ethoxide) if the chemistry allows.
-
2. Incorrect Solvent Choice
-
Expertise & Causality: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal for S_N2 reactions.[3][4] They are polar enough to dissolve the ionic nucleophile but cannot form a strong hydrogen-bonding "cage" around it. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water, methanol, ethanol) solvate the nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[2][4]
-
Troubleshooting Steps:
-
Verify Solvent Type: If you are using a polar protic solvent, switch to a polar aprotic one.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. Ensure your solvent is anhydrous, as even small amounts of water can impede the reaction.
-
| Solvent | Type | Dielectric Constant | Relative Rate (Example S_N2) | Rationale for Rate |
| Methanol | Polar Protic | 32.7 | 1 | Strong H-bonding solvates and deactivates the nucleophile.[5] |
| Acetone | Polar Aprotic | 20.7 | ~500 | Solvates cation, but leaves anion nucleophile highly reactive.[5] |
| DMF | Polar Aprotic | 36.7 | ~1,000 | Highly polar, effectively solvates cations, high reaction rate. |
| DMSO | Polar Aprotic | 46.7 | ~1,300 | Very high polarity, excellent for S_N2, leaves nucleophile very reactive. |
3. Suboptimal Temperature
-
Expertise & Causality: According to the Arrhenius equation, reaction rates increase with temperature. Many substitution reactions are performed at room temperature out of convenience, but may require gentle heating to proceed at a practical rate.
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: Raise the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS.
-
Monitor for Byproducts: Be aware that higher temperatures can also accelerate side reactions like elimination. Find the optimal temperature that maximizes the rate of substitution without significantly increasing byproduct formation.
-
Experimental Protocols
Protocol 1: Baseline Reaction Setup (Illustrative Example)
This protocol outlines a common but potentially slow setup for the reaction of this compound with sodium azide.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Reaction Initiation: Add sodium azide (1.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction every 2 hours by TLC.
-
Expected Outcome: The reaction will likely be slow, with significant starting material present even after 24 hours, due to the use of a polar protic solvent.
Protocol 2: Optimized Reaction Setup
This protocol demonstrates the impact of applying the principles discussed above.
-
Reagent Preparation: Under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (0.2 M).
-
Reaction Initiation: Add sodium azide (1.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 50 °C with vigorous stirring.
-
Monitoring: Monitor the reaction every 30 minutes by TLC.
-
Expected Outcome: The reaction should proceed to completion significantly faster, often within a few hours. The use of a polar aprotic solvent and elevated temperature dramatically increases the S_N2 reaction rate.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Validation of 1-Bromo-4-phenylbutan-2-one Reaction Products
Abstract
This guide provides an in-depth, experimentally-grounded comparison for researchers and drug development professionals on the validation of reaction products derived from 1-Bromo-4-phenylbutan-2-one. Moving beyond a simple procedural outline, this document elucidates the causal relationships behind experimental choices and analytical interpretation. We will focus on a classic and illustrative transformation—the Hantzsch thiazole synthesis—to demonstrate how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serve as a definitive tool for structural verification. The protocols and data presented herein are designed to be self-validating, providing a clear and objective benchmark for confirming reaction success.
Introduction: The Synthetic Versatility of this compound
This compound is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a reactive α-bromoketone moiety, makes it a prime substrate for a variety of nucleophilic substitution and condensation reactions.[1][2] The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to Sₙ2 attack allows for the construction of complex molecular architectures, particularly heterocyclic systems which are prevalent in medicinal chemistry.[3][4]
The high reactivity of the C-Br bond, enhanced by the inductive effect of the adjacent carbonyl group, is the cornerstone of its synthetic utility.[3][5] This guide will use the reaction of this compound with thiourea as a model system. This reaction, a variation of the Hantzsch thiazole synthesis, is expected to yield 2-amino-4-(2-phenylethyl)thiazole, a transformation that dramatically alters the molecule's electronic and structural properties. Validating such a transformation is critically dependent on robust analytical techniques, with ¹H and ¹³C NMR spectroscopy standing as the gold standard for unambiguous structure elucidation.
Experimental Design & Rationale
The overall workflow is designed to transform the linear α-bromoketone into a distinct heterocyclic product, with NMR spectroscopy serving as the definitive validation checkpoint.
Caption: Experimental workflow from synthesis to validation.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds via a well-established mechanism. The thiourea, acting as a binucleophile, first attacks the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular condensation between the resulting thiol intermediate and the ketone's carbonyl group, which, after dehydration, yields the stable aromatic thiazole ring.
Caption: Key steps of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
Objective: To synthesize 2-amino-4-(2-phenylethyl)thiazole from this compound and thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve this compound in ethanol in the round-bottom flask.
-
Add thiourea to the solution.
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the final product.
-
Dry the purified product under vacuum and acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Trustworthiness Note: The use of excess thiourea helps to drive the reaction to completion. The purification step is critical to remove any unreacted starting materials or byproducts, ensuring that the subsequent NMR analysis is performed on a pure sample, which is essential for accurate validation.
NMR Data Comparison: The Definitive Proof of Transformation
NMR spectroscopy provides a fingerprint of the molecular structure. A direct comparison of the spectra of the starting material and the purified product offers conclusive evidence of the chemical transformation.
Analysis of Starting Material: this compound
The structure of the starting material is characterized by a phenyl group, an ethylene linker, a ketone, and a bromomethyl group. Each of these features gives rise to distinct signals in the NMR spectra.
Caption: Structure of this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 - 7.20 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |
| ~3.85 | Singlet | 2H | Br-CH₂ -C=O | Methylene protons α to both bromine and the carbonyl group, highly deshielded. |
| ~3.00 | Triplet | 2H | Ph-CH₂ - | Methylene protons adjacent to the phenyl ring. |
| ~2.95 | Triplet | 2H | -CH₂ -C=O | Methylene protons α to the carbonyl group. |
Note: The two triplets around 2.95-3.00 ppm may appear as a more complex multiplet or quartet depending on the spectrometer's resolution.[6]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~201.2 | C =O | Ketone carbonyl carbon, characteristically downfield.[6][7] |
| ~140.3 | Ar-C (quaternary) | Aromatic carbon attached to the alkyl chain. |
| ~128.6 / 128.3 | Ar-C H | Phenyl ring carbons. |
| ~126.3 | Ar-C H | Phenyl ring carbon. |
| ~41.4 | -C H₂-C=O | Carbonyl α-carbon. |
| ~34.2 | Br-C H₂- | Carbon attached to the electronegative bromine atom. |
| ~29.9 | Ph-C H₂- | Carbon adjacent to the phenyl ring. |
Source for spectral data predictions.[6]
Analysis of Product: 2-amino-4-(2-phenylethyl)thiazole
The formation of the thiazole ring introduces significant changes. The ketone is gone, a new aromatic C-H bond is formed, and the chemical environment of the side chain is altered.
Caption: Structure of 2-amino-4-(2-phenylethyl)thiazole.
Table 3: Predicted ¹H NMR Data for 2-amino-4-(2-phenylethyl)thiazole (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.15 | Multiplet | 5H | Ar-H | Protons on the phenyl ring, environment slightly changed. |
| ~6.80 | Singlet | 2H | -NH₂ | Amine protons, often broad. |
| ~6.20 | Singlet | 1H | Thiazole-H | Key Signal: Appearance of a new proton on the newly formed aromatic thiazole ring.[8] |
| ~2.90 | Triplet | 2H | Ph-CH₂ - | Methylene protons adjacent to the phenyl ring. |
| ~2.75 | Triplet | 2H | -CH₂ -Thiazole | Methylene protons adjacent to the thiazole ring. |
Note: Chemical shifts can vary based on solvent. DMSO-d₆ is often used for thiazoles to clearly observe exchangeable NH₂ protons.
Table 4: Predicted ¹³C NMR Data for 2-amino-4-(2-phenylethyl)thiazole (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.0 | C -NH₂ (Thiazole C2) | Key Signal: Carbon bearing the amino group, highly deshielded.[9] |
| ~153.0 | C -Sidechain (Thiazole C4) | Key Signal: Carbon of the thiazole ring attached to the side chain.[9] |
| ~142.0 | Ar-C (quaternary) | Aromatic carbon attached to the alkyl chain. |
| ~128.8 / 128.4 | Ar-C H | Phenyl ring carbons. |
| ~126.1 | Ar-C H | Phenyl ring carbon. |
| ~111.0 | Thiazole-C H (Thiazole C5) | Key Signal: The new aromatic CH carbon on the thiazole ring.[9] |
| ~35.0 | Ph-C H₂- | Carbon adjacent to the phenyl ring. |
| ~32.0 | -C H₂-Thiazole | Carbon adjacent to the thiazole ring. |
Head-to-Head Comparison for Validation
The most powerful aspect of this analysis is the direct comparison of spectral features that must disappear and those that must appear for the reaction to be considered successful.
Table 5: Comparative NMR Validation Summary
| Feature | Starting Material (this compound) | Product (2-amino-4-(2-phenylethyl)thiazole) | Validation Status |
| ¹H: Bromomethyl Protons | Present (~3.85 ppm, s, 2H) | Absent | Confirmed: C-Br bond reacted. |
| ¹H: Thiazole Proton | Absent | Present (~6.20 ppm, s, 1H) | Confirmed: Heterocycle formed. |
| ¹H: Amine Protons | Absent | Present (~6.80 ppm, s, 2H) | Confirmed: Thiourea incorporated. |
| ¹³C: Ketone Carbonyl | Present (~201.2 ppm) | Absent | Confirmed: Carbonyl group reacted. |
| ¹³C: Thiazole Ring Carbons | Absent | Present (~169.0, ~153.0, ~111.0 ppm) | Confirmed: Thiazole ring formed. |
Conclusion
The validation of a chemical reaction is an exercise in demonstrating a precise structural transformation. As illustrated through the Hantzsch synthesis of a substituted thiazole from this compound, ¹H and ¹³C NMR spectroscopy provide an unambiguous and data-rich method for this purpose. The disappearance of key reactant signals (the α-bromomethyl protons and the ketone carbonyl carbon) coupled with the requisite appearance of characteristic product signals (the thiazole C5-H proton and the three unique thiazole ring carbons) provides definitive, multi-point confirmation of a successful synthesis. This guide provides a robust framework for applying this analytical logic to objectively validate reaction outcomes, ensuring the integrity and reliability of synthetic procedures in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 31984-10-8 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
- 9. rsc.org [rsc.org]
A Comparative Guide for Synthetic Chemists: 1-Bromo-4-phenylbutan-2-one vs. 1-Iodo-4-phenylbutan-2-one
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the choice of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Alpha-haloketones are a cornerstone in this regard, serving as versatile precursors for a myriad of molecular architectures. This guide provides an in-depth comparative analysis of two closely related yet distinct building blocks: 1-Bromo-4-phenylbutan-2-one and 1-Iodo-4-phenylbutan-2-one. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the selection of the optimal reagent for specific synthetic applications.
Introduction: The Strategic Importance of the α-Halogen
This compound and its iodo-analogue are key intermediates in the synthesis of various complex molecules, including prostaglandin analogues used in ophthalmic drugs.[1][2] Their synthetic utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a halogen, which is highly susceptible to nucleophilic substitution. The fundamental difference between these two reagents lies in the nature of the halogen, which profoundly influences their synthesis, stability, reactivity, and cost. This guide will dissect these differences to provide a clear rationale for choosing one over the other.
Synthesis: A Tale of Two Halogens
The preparation of both compounds typically starts from the readily available 4-phenylbutan-2-one. However, the choice of halogenating agent and reaction conditions differs significantly, reflecting the distinct chemical properties of bromine and iodine.
Synthesis of this compound
The α-bromination of ketones is a well-established transformation that can be achieved under acidic conditions.[3][4] The reaction proceeds through an enol intermediate, which then attacks molecular bromine.[5] A common and efficient method involves the direct bromination of 4-phenylbutan-2-one using bromine in a suitable solvent like methanol or acetic acid.[6]
Caption: Synthetic route to this compound.
Synthesis of 1-Iodo-4-phenylbutan-2-one
Direct iodination of ketones with molecular iodine is often less straightforward than bromination due to the lower electrophilicity of iodine and the reversible nature of the reaction. However, efficient methods have been developed, such as the use of iodine in the presence of a co-oxidant or a catalyst. A particularly effective and environmentally benign method involves the use of molecular iodine with copper(II) oxide in methanol.[7][8] The copper oxide is believed to act as a multifunctional reagent, facilitating the formation of a more reactive iodine species, neutralizing the HI byproduct, and reoxidizing iodide to iodine.[9]
Caption: Synthetic route to 1-Iodo-4-phenylbutan-2-one.
Comparative Analysis of Reactivity
The primary driver for choosing between the bromo and iodo analogues lies in their differing reactivity, which is a direct consequence of the carbon-halogen bond strength and the leaving group ability of the halide.
Theoretical Framework: The Leaving Group Effect
In nucleophilic substitution reactions (SN2), the rate-determining step involves the attack of a nucleophile and the simultaneous departure of the leaving group. A good leaving group is a species that is stable on its own, which generally corresponds to the conjugate base of a strong acid. The acidity of hydrohalic acids increases down the group (HI > HBr > HCl), making iodide (I⁻) a better leaving group than bromide (Br⁻). Furthermore, the C-I bond (approximately 213 kJ/mol) is significantly weaker than the C-Br bond (approximately 285 kJ/mol), requiring less energy to break.[10]
This translates to a general reactivity trend in SN2 reactions: R-I > R-Br > R-Cl > R-F . For α-haloketones, this effect is particularly pronounced, as the carbonyl group activates the α-carbon towards nucleophilic attack.[10][11]
Experimental Insights and Data Comparison
| Property | This compound | 1-Iodo-4-phenylbutan-2-one |
| Relative Reactivity in SN2 | Good | Excellent |
| C-X Bond Strength | ~285 kJ/mol | ~213 kJ/mol |
| Leaving Group Ability | Good (pKa of HBr ≈ -9) | Excellent (pKa of HI ≈ -10) |
| Typical Reaction Conditions | Often requires heating and/or stronger nucleophiles | Can often proceed at lower temperatures with a wider range of nucleophiles |
| Potential for Side Reactions | Lower | Higher (due to increased reactivity and potential for in situ I₂ formation) |
Common Synthetic Applications and Mechanistic Considerations
Both compounds are excellent substrates for a variety of transformations, including:
-
Alkylation of Amines and Other Nucleophiles: The reaction with primary or secondary amines is a common method for introducing the 4-phenylbutan-2-one moiety into a molecule.[13] The higher reactivity of the iodo compound would be advantageous here, potentially reducing the need for harsh conditions that could lead to side reactions.
-
Horner-Wadsworth-Emmons Reaction: Both compounds react with phosphites to form phosphonates, which can then be used in olefination reactions.[14] The initial Arbuzov reaction to form the phosphonate is faster with the iodo-ketone.[12]
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a rearrangement to form carboxylic acid derivatives.[1][12] While both compounds can undergo this reaction, the specific conditions and product distribution may vary.
References
- 1. mdpi.com [mdpi.com]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 31984-10-8 [chemicalbook.com]
- 7. Iodoketone synthesis by iodination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pp.bme.hu [pp.bme.hu]
- 13. youtube.com [youtube.com]
- 14. chemshuttle.com [chemshuttle.com]
The Strategic Advantage of 1-Bromo-4-phenylbutan-2-one in Modern Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of α-haloketones, 1-Bromo-4-phenylbutan-2-one has emerged as a reagent of significant interest, particularly in the synthesis of complex pharmaceutical intermediates and heterocyclic scaffolds. This guide provides an in-depth technical comparison of this compound with other common alkylating agents, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The Uniqueness of the this compound Scaffold
This compound is an α-bromoketone distinguished by the presence of a phenethyl moiety. This structural feature is not merely a passive component but plays an active role in modulating the reactivity and synthetic utility of the molecule. The presence of both a reactive bromomethyl ketone and a non-polar phenethyl side chain provides a unique combination of properties that offer distinct advantages over simpler α-bromoketones like bromoacetone or phenacyl bromide.
Comparative Performance in Heterocycle Synthesis
The construction of heterocyclic rings is a cornerstone of medicinal chemistry. α-Bromoketones are pivotal starting materials in several named reactions for heterocycle synthesis. Here, we compare the utility of this compound with other α-bromoketones in these key transformations.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide or thiourea. The resulting 2-amino-4-substituted thiazoles are prevalent motifs in numerous biologically active compounds.
The use of this compound in the Hantzsch synthesis allows for the introduction of a phenethyl substituent at the 4-position of the thiazole ring. This lipophilic group can be crucial for modulating the pharmacokinetic properties of the final compound.
Table 1: Comparative Data for Hantzsch Thiazole Synthesis
| α-Bromoketone | Thioamide/Thiourea | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Thiourea | 2-Amino-4-(phenethyl)thiazole | Ethanol, reflux, 4h | ~85% (Estimated) | [1][2] |
| Phenacyl bromide | Thiourea | 2-Amino-4-phenylthiazole | Ethanol, reflux, 2h | 90% | [3] |
| Bromoacetone | Thiourea | 2-Amino-4-methylthiazole | Ethanol, reflux, 3h | 88% | [4] |
While phenacyl bromide and bromoacetone are excellent substrates for the Hantzsch synthesis, affording high yields of the corresponding thiazoles, this compound provides access to a structurally distinct class of thiazoles with a flexible and lipophilic phenethyl side chain, which can be advantageous for drug design.
Experimental Protocol: Synthesis of 2-Amino-4-(phenethyl)thiazole
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).
-
Heat the reaction mixture at reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-amino-4-(phenethyl)thiazole.
Caption: Hantzsch Thiazole Synthesis Workflow.
Feist-Benary Furan Synthesis
The Feist-Benary furan synthesis involves the reaction of an α-haloketone with a β-dicarbonyl compound to yield substituted furans.[1][5] Furans are important structural motifs in natural products and pharmaceuticals.
The use of this compound in this synthesis leads to the formation of furans bearing a phenethyl group, offering a pathway to a diverse range of furan derivatives.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(phenethyl)furan-3-carboxylate
-
To a solution of ethyl acetoacetate (1.0 mmol) and pyridine (1.2 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 2-methyl-5-(phenethyl)furan-3-carboxylate.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthesis of 1-Bromo-4-phenylbutan-2-one: An Evaluation of Common Synthetic Routes
Introduction: The Significance of 1-Bromo-4-phenylbutan-2-one in Modern Drug Discovery
This compound is a key building block in the synthesis of various pharmaceutically active compounds.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a ketone functional group, makes it a versatile intermediate for constructing complex molecular architectures.[1][3] Notably, it serves as a crucial precursor in the synthesis of prostaglandin analogues such as Latanoprost and Bimatoprost, which are frontline treatments for glaucoma and ocular hypertension.[1][2] Given its importance, the efficient and high-yielding synthesis of this compound is of paramount interest to researchers and professionals in drug development. This guide provides an in-depth comparison of common synthetic routes to this compound, with a focus on experimental data and the underlying chemical principles.
Core Synthetic Strategy: Electrophilic α-Bromination of 4-Phenylbutan-2-one
The most prevalent and direct approach to this compound involves the electrophilic α-bromination of the readily available starting material, 4-phenylbutan-2-one (also known as benzylacetone). This reaction proceeds via the formation of an enol or enolate intermediate, which then attacks a bromine source. The choice of brominating agent, solvent, and reaction conditions significantly impacts the reaction's efficiency, selectivity, and overall yield. Below, we dissect and compare several prominent methods based on this strategy.
Method 1: Bromination in Methanol at Low Temperatures
This procedure is one of the most frequently cited high-yield methods. The use of methanol as a solvent and controlled low temperatures are critical for minimizing side reactions and achieving high purity of the desired product.
Experimental Protocol
-
Dissolve 4-phenylbutan-2-one (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in methanol dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 15°C for 4 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from petroleum ether to afford pure this compound as a white solid.[4][5]
Causality and Mechanistic Insights
The reaction proceeds through an acid-catalyzed enolization of the ketone in the methanolic solution. The enol then acts as a nucleophile, attacking the electrophilic bromine. The low temperature (0°C) during the bromine addition is crucial to control the reaction rate and prevent the formation of di-brominated byproducts. Stirring at a slightly elevated temperature (15°C) for an extended period ensures the reaction goes to completion. The final recrystallization step is key to obtaining a highly pure product.
Workflow Diagram
References
A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 1-Bromo-4-phenylbutan-2-one
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-Bromo-4-phenylbutan-2-one is a key intermediate in the synthesis of several therapeutic agents, including prostaglandin analogues like Bimatoprost and Latanoprost, which are crucial in treating glaucoma and ocular hypertension.[1] Consequently, ensuring its chemical purity is of paramount importance. Impurities, even in trace amounts, can carry forward through synthetic steps, potentially leading to undesired side reactions, lower yields, and the formation of toxic by-products in the final drug product.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such non-volatile, thermally sensitive intermediates.[2] Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. This guide provides a comprehensive comparison of HPLC methodologies, grounded in practical experience, to establish a robust and reliable purity assessment for this compound.
Understanding the Analyte and Synthetic Landscape
This compound is an α-halo ketone, a class of compounds known for their reactivity as alkylating agents.[3] It is typically synthesized by the bromination of 4-phenylbutan-2-one (benzylacetone).[4][5]
Potential Impurities to Consider:
-
Unreacted Starting Material: 4-phenylbutan-2-one.
-
Over-brominated Species: Dibromo-4-phenylbutan-2-one isomers.
-
By-products: Resulting from side reactions or degradation.
A successful HPLC method must be able to resolve the main peak from these and other potential impurities.
Comparative Guide to HPLC Method Development
The development of a robust HPLC method is a systematic process centered on optimizing the separation of all components in a sample mixture.[6] For this compound, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[7][8] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.
Part A: Stationary Phase (Column) Selection - The Heart of the Separation
The choice of the HPLC column is the most critical factor in achieving the desired separation. The interaction between the analyte and the stationary phase governs retention and selectivity.
| Stationary Phase | Principle of Interaction | Expected Performance for this compound | Recommendation |
| C18 (Octadecylsilane) | Strong hydrophobic interactions. The long alkyl chains provide high retention for non-polar and moderately polar compounds.[7] | Excellent retention is expected. It is the workhorse of RP-HPLC and provides a good starting point for method development. High surface area allows for good loading capacity. | Primary Recommendation |
| C8 (Octylsilane) | Moderate hydrophobic interactions. Less retentive than C18. | May result in shorter analysis times. However, it might provide insufficient retention for separating closely related impurities from the main peak. | Good alternative if retention on C18 is too strong. |
| Phenyl-Hexyl | π-π interactions with the phenyl ring of the analyte, in addition to moderate hydrophobic interactions.[9][10] | Offers alternative selectivity, which can be highly beneficial in resolving impurities that are structurally similar to the analyte, especially those also containing aromatic rings. Methanol is often a more effective mobile phase component than acetonitrile for enhancing these π-π interactions.[11] | Secondary Recommendation for orthogonal screening if C18 fails to resolve critical pairs. |
Expert Insight: While C18 is the standard choice, the presence of the phenyl group in the analyte makes a Phenyl-Hexyl column a powerful alternative. Running screening gradients on both C18 and Phenyl-Hexyl columns can quickly reveal the optimal selectivity for your specific impurity profile.
Part B: Mobile Phase Optimization - Fine-Tuning the Separation
The mobile phase composition dictates the elution strength and can be adjusted to fine-tune the separation.
-
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol, often leading to sharper peaks and lower backpressure. It is also more UV transparent at lower wavelengths.[12]
-
Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and ability to engage in hydrogen bonding. As mentioned, it is particularly effective with phenyl-based columns.[11]
-
-
Aqueous Phase & pH Control
-
For neutral compounds like this compound, pH control is less critical than for ionizable compounds. However, using a buffer (e.g., 20 mM potassium phosphate at pH 2.5-3.0) can ensure method robustness and consistent retention times by suppressing the ionization of residual silanols on the silica-based stationary phase.
-
-
Elution Mode: Isocratic vs. Gradient
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler but may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting compounds.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic modifier. This is highly recommended for purity analysis as it allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and detected.[8]
-
Part C: Detector Settings - Seeing the Unseen
-
Detector: A UV-Vis detector is the standard choice for this analysis, as the phenyl group in the molecule is a strong chromophore.
-
Wavelength Selection (λ): The optimal detection wavelength is the absorbance maximum (λmax) of the analyte, as this provides the highest sensitivity. Phenolic and phenyl-containing compounds typically exhibit strong absorbance around 254-280 nm.[13][14] For phenylalanine, which contains a similar phenyl group, the λmax is 258 nm.[15] It is best practice to run a UV scan of the analyte standard to determine its specific λmax. A wavelength of 258 nm is a logical starting point. Using a Diode Array Detector (DAD) allows for simultaneous monitoring at multiple wavelengths and can perform peak purity analysis to check for co-eluting impurities.[16]
Recommended HPLC Protocol for Purity Assessment
This protocol represents a robust starting point for the analysis. Further optimization may be required based on the specific impurity profile of the synthesized batch.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the synthesized this compound sample. b. Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and DAD.
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: DAD, 258 nm.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 15.0 | 95 | | 18.0 | 95 | | 18.1 | 40 | | 22.0 | 40 |
3. Data Analysis and Purity Calculation: a. Integrate all peaks in the chromatogram, excluding solvent front peaks. b. Calculate the percentage purity using the area normalization method.[16][17] c. Formula: % Purity = (Area of the main peak / Total area of all peaks) x 100.[16]
Trustworthiness Check: This method is self-validating. The use of a gradient ensures a wide range of potential impurities are captured. The DAD allows for peak purity assessment, where the UV spectrum across an entire peak is analyzed; a consistent spectrum indicates a pure peak, while variations suggest a co-eluting impurity.[16][18]
Visualizing the Purity Assessment Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Conclusion
The purity assessment of this compound is a critical quality control step that demands a robust and well-developed analytical method. By systematically comparing and selecting the appropriate stationary phase, mobile phase, and detector settings, a reliable RP-HPLC method can be established. The recommended C18 column with an acetonitrile/water gradient provides an excellent foundation for this analysis. This guide equips researchers and drug development professionals with the scientific rationale and a practical, field-tested protocol to ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- 1. innospk.com [innospk.com]
- 2. moravek.com [moravek.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. This compound | 31984-10-8 [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 7. uhplcs.com [uhplcs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 10. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 15. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 16. torontech.com [torontech.com]
- 17. uhplcs.com [uhplcs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Final Product
The Foundational Principle: A Spectrum is a Molecular Fingerprint
At its core, spectroscopy is the study of the interaction between matter and electromagnetic radiation.[1] Each molecule, based on its unique arrangement of atoms and bonds, will absorb, emit, or scatter light in a distinct pattern.[2] This pattern, or spectrum, serves as a unique molecular fingerprint. Our primary goal is to demonstrate conclusively that the fingerprint of the starting material has been replaced by the entirely new and expected fingerprint of the product. A successful comparison relies on observing the disappearance of key features from the reactant and the concurrent appearance of new, characteristic features of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[3] It probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and relative number of each type of atom.[3][4]
Causality of NMR Analysis
When comparing a starting material and product, we are looking for predictable changes in the chemical shift (δ), integration, and spin-spin splitting (multiplicity) of the NMR signals.[4][5]
-
Chemical Shift: The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the nucleus.[5][6] An adjacent electronegative atom or functional group will "deshield" a nucleus, causing its signal to appear further downfield (higher ppm value).[6][7] For example, in the oxidation of a primary alcohol (R-CH₂-OH) to a carboxylic acid (R-COOH), the signal for the -CH₂- protons will shift downfield due to the increased electron-withdrawing effect of the new carbonyl and hydroxyl groups.
-
Integration: The area under a ¹H NMR peak is directly proportional to the number of protons it represents.[5][7] We expect to see the complete disappearance of signals corresponding to protons consumed in the reaction and the appearance of new signals whose integrations match the number of protons in the product.
-
Multiplicity: The splitting of a signal into multiple lines (e.g., a triplet) reveals the number of non-equivalent neighboring protons.[4][6] Changes in connectivity during a reaction will alter these splitting patterns, providing definitive proof of a structural transformation.[6]
Experimental Protocol: ¹H NMR Sample Preparation
-
Mass Measurement: Accurately weigh 1-5 mg of the dry starting material or product.[8]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8][9][10] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a signal for the instrument to "lock" onto, ensuring magnetic field stability.[10]
-
Filtration: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9][11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly near the top.[9]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically shim the magnetic field to optimize homogeneity, lock onto the deuterium signal of the solvent, and acquire the data.
Infrared (IR) Spectroscopy: The Functional Group Detective
Infrared (IR) spectroscopy is an exceptionally rapid and effective technique for identifying the functional groups present in a molecule.[1][2][12] It works by measuring the absorption of IR radiation, which excites molecular vibrations (stretching, bending).[13][14] Specific bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, resulting in absorption bands at predictable wavenumbers (cm⁻¹).[15]
Causality of IR Analysis
The power of IR spectroscopy in reaction monitoring lies in its ability to quickly confirm the transformation of one functional group into another.[16] For the alcohol to carboxylic acid oxidation example, the most telling evidence would be:
-
Disappearance of Reactant Peak: The broad, strong O-H stretching band of the starting alcohol, typically around 3300-3500 cm⁻¹, should vanish completely.
-
Appearance of Product Peaks: Two new, highly characteristic peaks should appear for the carboxylic acid product: a very broad O-H stretch from ~3300-2500 cm⁻¹ (overlapping the C-H region) and a sharp, intense C=O (carbonyl) stretch from ~1700-1725 cm⁻¹.[15]
The simultaneous observation of the reactant peak's disappearance and the product peaks' appearance provides a self-validating confirmation of the functional group transformation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a common, modern technique that requires minimal sample preparation.[17][18]
-
Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This allows the instrument software to subtract any signals from the atmosphere (like CO₂ and water vapor) from the final sample spectrum.[19][20]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[17][19]
-
Apply Pressure: For solid samples, use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal.[17] This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Initiate the sample scan. The process typically takes less than a minute.
-
Cleaning: After the measurement, the crystal can be easily wiped clean with a soft cloth or swab lightly dampened with a suitable solvent (e.g., isopropanol or acetone).[17]
Mass Spectrometry (MS): The Molecular Weight Arbiter
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For routine reaction confirmation, its primary role is to determine the molecular weight of the compound.[21] Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful as they typically generate a molecular ion (or a protonated/adducted version like [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, providing a clear readout of the molecular mass.[22][23]
Causality of MS Analysis
The logic is straightforward: the final product must have the correct molecular weight.
-
Reactant Signal: The mass spectrum of the starting material will show a prominent peak corresponding to its molecular weight.
-
Product Signal: After the reaction, this peak should be absent or significantly diminished, replaced by a new major peak corresponding to the calculated molecular weight of the desired product.[24][25]
High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition of the product, adding an even higher level of confidence.[26]
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a technique that generates ions from a liquid solution before they are analyzed by the mass spectrometer.[27][28]
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or water.
-
Infusion: The sample solution is introduced into the ESI source, often via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[29]
-
Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets.[27][28] The solvent evaporates, and ions are ejected from the droplets into the gas phase.[27][28]
-
Mass Analysis: The gaseous ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio to generate the mass spectrum.[30]
UV-Visible Spectroscopy: A Tool for Chromophores
UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.[2][13] This technique is most valuable when the reaction involves a change in a molecule's chromophore—the part of the molecule responsible for its color, typically involving conjugated π-systems.
Causality of UV-Vis Analysis
Changes in conjugation or the introduction/removal of specific functional groups can lead to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. By monitoring the absorbance at a specific wavelength, one can track the disappearance of a reactant or the formation of a product over time.[31][32][33][34] While less structurally informative than NMR or IR, it is a powerful tool for quantitative analysis and reaction kinetics.[13][33]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that dissolves the sample but does not absorb in the wavelength range of interest.
-
Sample Preparation: Prepare a dilute solution of the starting material and product in separate, clean cuvettes. The concentration must be low enough to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range.
Data Synthesis and Interpretation
Comparative Data Summary: Hypothetical Oxidation of Benzyl Alcohol to Benzoic Acid
| Spectroscopic Technique | Starting Material (Benzyl Alcohol) | Final Product (Benzoic Acid) | Rationale for Change |
| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), δ ~4.7 (s, 2H, -CH₂-), δ ~2.1 (s, 1H, -OH) | δ ~8.1 (d, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~12.0 (br s, 1H, -COOH) | Disappearance of -CH₂- and alcohol -OH signals. Appearance of carboxylic acid -COOH proton. Shift of aromatic protons due to new electron-withdrawing group. |
| IR Spectroscopy | Strong, broad peak ~3350 cm⁻¹ (O-H stretch). No peak in 1680-1750 cm⁻¹ region. | Very broad peak ~3300-2500 cm⁻¹ (O-H stretch). Strong, sharp peak ~1700 cm⁻¹ (C=O stretch). | Loss of alcohol O-H band. Appearance of characteristic carboxylic acid O-H and C=O bands. |
| Mass Spectrometry | [M+H]⁺ at m/z = 109.065 | [M+H]⁺ at m/z = 123.044 | Molecular weight increases by 14 Da, consistent with the replacement of -CH₂OH with -COOH (addition of one oxygen atom). |
| UV-Vis Spectroscopy | λmax ~257 nm | λmax ~273 nm | The C=O group extends conjugation with the benzene ring, causing a bathochromic (red) shift to a longer wavelength. |
Visualizing the Workflow and Logic
A structured approach is critical for efficient and accurate analysis. The following diagrams illustrate the experimental workflow and the logical process for interpreting the combined data.
Caption: High-level experimental workflow for spectroscopic comparison.
Caption: Logical decision tree for interpreting combined spectroscopic data.
References
- 1. What Is Spectroscopy & How Is It Used in the Lab? [excedr.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. acdlabs.com [acdlabs.com]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. organomation.com [organomation.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 13. fiveable.me [fiveable.me]
- 14. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. clairet.co.uk [clairet.co.uk]
- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. mse.washington.edu [mse.washington.edu]
- 21. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 22. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 23. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 24. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 25. Confirmation of molecular weight : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 26. lcms.cz [lcms.cz]
- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 29. agilent.com [agilent.com]
- 30. researchgate.net [researchgate.net]
- 31. spectroscopyonline.com [spectroscopyonline.com]
- 32. notsalmon.com [notsalmon.com]
- 33. spectroscopyonline.com [spectroscopyonline.com]
- 34. researchgate.net [researchgate.net]
Alternative reagents to 1-Bromo-4-phenylbutan-2-one for specific applications
An In-Depth Technical Guide to Alternative Reagents for 1-Bromo-4-phenylbutan-2-one in Key Synthetic Applications
This guide provides a comprehensive comparison of alternative reagents to this compound for researchers, scientists, and professionals in drug development. We will delve into the core reactivity of this versatile α-bromoketone and explore viable alternatives for its primary applications, supported by mechanistic insights and comparative experimental data. Our focus is on providing actionable intelligence to inform reagent selection, optimize reaction conditions, and overcome common synthetic challenges.
Understanding the Workhorse: this compound
This compound is a bifunctional molecule featuring a ketone and a reactive carbon-bromine bond at the α-position.[1] This structure makes it a valuable electrophilic building block in a variety of organic transformations. The bromine atom significantly increases the electrophilicity of the adjacent carbon, making it susceptible to attack by a wide range of nucleophiles.[2] This reactivity is central to its utility.
Its primary applications include:
-
Nucleophilic Substitution: As a potent alkylating agent for carbon, nitrogen, oxygen, and sulfur nucleophiles. This is fundamental to its use in synthesizing pharmaceutical intermediates like Bimatoprost and Latanoprost.[3][4]
-
Heterocyclic Synthesis: Serving as a key precursor for constructing various heterocyclic rings, such as thiazoles and pyrimidines.[5]
-
Rearrangement Reactions: Acting as a classic substrate for the Favorskii rearrangement to produce carboxylic acid derivatives, often with ring contraction in cyclic systems.[6][7]
-
Olefination Reactions: Use in Horner-Wadsworth-Emmons type reactions to form α,β-unsaturated ketones.[8]
The general reactivity profile stems from the acid-catalyzed formation of an enol intermediate, which then reacts with an electrophile, or direct nucleophilic attack at the electrophilic α-carbon.[9][10]
The Rationale for Seeking Alternatives
While highly useful, this compound is not without its drawbacks. It is classified as a lachrymator and is harmful if swallowed, causing skin and serious eye irritation.[1] From a chemical standpoint, challenges can include:
-
Lability: α-haloketones can be unstable and prone to self-condensation or elimination.
-
Byproduct Formation: Elimination reactions can compete with the desired substitution, leading to the formation of α,β-unsaturated ketones.[2][11]
-
Reaction Conditions: Many reactions require strong bases or harsh conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule.
-
Stereocontrol: Achieving stereoselectivity in α-functionalization can be challenging.
These factors necessitate the exploration of alternative reagents and synthetic strategies that may offer milder reaction conditions, improved safety profiles, higher yields, or complementary reactivity.
Comparative Analysis of Alternative Reagents
We will now compare alternatives based on specific, key applications.
Application: C-C Bond Formation (Alkylation)
The alkylation of nucleophiles is a cornerstone application. Alternatives can be broadly categorized as other α-halo ketones or reagents that enable a different mechanistic pathway to the same product.
The most direct alternative involves simply swapping the halogen. The C-I bond is weaker and longer than the C-Br bond, making the iodo-analogue a more reactive electrophile.
-
Mechanism: The reaction proceeds via the same SN2 pathway, but the superior leaving group ability of iodide accelerates the reaction rate.
-
Advantages:
-
Higher Reactivity: Often allows for lower reaction temperatures and shorter reaction times.
-
Can be effective for less reactive nucleophiles where the bromo-analogue fails.[12]
-
-
Disadvantages:
-
Lower Stability: More prone to degradation and light-sensitive.
-
Higher Cost & Lower Availability: Generally more expensive than the bromo-counterpart.
-
-
Synthesis: Can be prepared from 4-phenylbutan-2-one using iodine and an oxidizing agent like cupric oxide.[13]
Instead of a halogen, other good leaving groups like tosylate (OTs) or mesylate (OMs) can be used. These are typically prepared from the corresponding α-hydroxyketone.
-
Mechanism: Standard SN2 displacement of the sulfonate ester leaving group.
-
Advantages:
-
High Reactivity: Tosylates and mesylates are excellent leaving groups, comparable to or better than iodide.
-
Crystalline & Stable: Often crystalline solids that are easier to handle and purify than α-haloketones.
-
-
Disadvantages:
-
Multi-step Synthesis: Requires the preparation of the α-hydroxyketone precursor, adding steps to the overall sequence.
-
Atom Economy: Poor atom economy compared to halogenation.
-
This approach reverses the polarity of the reaction. Instead of an electrophilic α-carbon, the ketone is converted into a nucleophilic enolate, which then reacts with an electrophile. This is an alternative strategy to form α-aryl ketones.
-
Mechanism: A ketone is deprotonated with a strong base (e.g., LDA, NaH) to form an enolate, which then acts as a nucleophile. For α-arylation, this enolate can be coupled with an aryl halide using a palladium catalyst.[14]
-
Advantages:
-
Convergent Synthesis: Allows for the coupling of two different fragments.
-
Stereocontrol: Asymmetric variants have been developed to generate tertiary stereocenters with high enantioselectivity.[14]
-
-
Disadvantages:
-
Strong Base Required: Incompatible with base-sensitive functional groups.
-
Catalyst Sensitivity: Metal-catalyzed reactions can be sensitive to air, moisture, and functional groups.
-
Quantitative Comparison for Alkylation
| Reagent/Method | Typical Conditions | Relative Rate | Yield | Key Advantages | Key Disadvantages |
| This compound | Base (e.g., K₂CO₃), Nucleophile, Acetone/DMF | Baseline | Good-Excellent | Readily available, well-established | Lachrymator, moderate reactivity |
| 1-Iodo-4-phenylbutan-2-one | Base, Nucleophile, milder temp. | Faster | Excellent | High reactivity, good for hindered Nu | Less stable, higher cost[13] |
| α-Tosyloxy-4-phenylbutan-2-one | Base, Nucleophile | Faster | Excellent | Excellent leaving group, stable solid | Requires multi-step synthesis |
| Pd-catalyzed α-Arylation | Ketone, Aryl-X, Pd-catalyst, Base | N/A (different approach) | Good-Excellent | Access to α-aryl ketones, asymmetric options[14] | Requires catalyst, strong base |
Application: Favorskii Rearrangement
The Favorskii rearrangement converts α-haloketones into carboxylic acid derivatives using a base.[6] For cyclic ketones, this results in a characteristic ring contraction.
For α-haloketones that cannot form an enolate (i.e., no α'-protons), the reaction can still proceed through a "pseudo-Favorskii" or "quasi-Favorskii" mechanism. This involves nucleophilic attack at the carbonyl, followed by a concerted migration of the neighboring carbon and displacement of the halide.[6][15] While not a true alternative reagent, understanding this pathway is crucial when designing substrates.
The Wolff rearrangement is a powerful alternative for achieving a one-carbon ring contraction of a cyclic ketone, ultimately forming a carboxylic acid derivative.
-
Mechanism: An α-diazoketone, generated from the corresponding carboxylic acid, rearranges upon heating or photolysis (or metal catalysis) to form a ketene. This ketene is then trapped by a nucleophile (like water or an alcohol) to yield the final product.[16]
-
Advantages:
-
Broad Scope: Very general and high-yielding reaction.
-
Milder Conditions: Photochemical or thermal conditions can avoid the strong bases used in the Favorskii rearrangement.
-
-
Disadvantages:
-
Diazomethane Use: Requires the use of diazomethane or related diazo-transfer reagents, which are toxic and explosive.
-
Substrate Preparation: The α-diazoketone precursor must be synthesized first.
-
Conceptual Workflow: Ring Contraction
Below is a DOT diagram illustrating the conceptual difference between the Favorskii and Wolff rearrangement workflows for achieving ring contraction.
Caption: Comparison of Favorskii and Wolff rearrangement pathways.
Detailed Experimental Protocols
To illustrate the practical differences, here are comparative protocols for a standard alkylation reaction.
Protocol 1: Alkylation using this compound
Reaction: Synthesis of 1-Phenoxy-4-phenylbutan-2-one
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 g, 10.6 mmol), potassium carbonate (2.2 g, 15.9 mmol), and 30 mL of acetone.
-
Reagent Addition: Add this compound (2.4 g, 10.6 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-8 hours.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography on silica gel.
Protocol 2: Alkylation using an α-Iodo Ketone (Hypothetical/Adapted)
This protocol is adapted from general procedures for alkylations with more reactive halides.[13]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add phenol (1.0 g, 10.6 mmol), potassium carbonate (1.8 g, 13.3 mmol), and 30 mL of acetonitrile.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of 1-Iodo-4-phenylbutan-2-one (2.9 g, 10.6 mmol) in 10 mL of acetonitrile dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC. The increased reactivity of the iodide should lead to a shorter reaction time and allow for a lower temperature.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The expected yield may be higher due to the reduced reaction time minimizing side reactions.
Experimental Workflow Diagram
Caption: General experimental workflow for α-halo ketone alkylation.
Conclusion and Future Outlook
This compound remains a highly effective and important reagent in organic synthesis. However, its limitations in terms of handling safety and reactivity profile warrant the consideration of alternatives.
-
For enhanced reactivity in alkylations, the corresponding α-iodo ketone is a superior choice, albeit at a higher cost.
-
For transformations requiring ring contraction , the Wolff rearrangement provides a powerful, mechanistically distinct alternative to the Favorskii rearrangement, avoiding the need for strong bases but introducing the challenge of handling diazo compounds.
-
Modern metal-catalyzed cross-coupling reactions represent a paradigm shift, enabling the formation of α-substituted ketones through convergent bond construction under increasingly mild and stereocontrolled conditions.[14]
The future of this field lies in the development of catalytic and more atom-economical methods. "Borrowing hydrogen" methodologies, which use alcohols as alkylating agents, represent a greener alternative to pre-functionalized halides.[17] As synthetic methodology continues to advance, the toolbox available to chemists will only expand, providing safer, more efficient, and more versatile routes to the valuable molecular scaffolds currently accessed through reagents like this compound.
References
- 1. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to α-Haloketone Intermediates in Multi-Step Synthesis: Benchmarking 1-Bromo-4-phenylbutan-2-one
This guide provides an in-depth comparative analysis of 1-Bromo-4-phenylbutan-2-one and its iodo-analogue as key intermediates in multi-step organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explore the causal factors that influence reaction efficiency, yield, and overall synthetic strategy. By presenting objective experimental data and detailed methodologies, we aim to empower scientists to make informed decisions when selecting reagents for complex molecular construction.
Introduction: The Strategic Role of α-Haloketones
α-Haloketones are highly valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing a halogen.[1] This dual reactivity allows for a wide range of transformations, including nucleophilic substitutions and enolate chemistry, making them powerful building blocks in the synthesis of complex molecules, particularly pharmaceuticals. This compound (CAS 31984-10-8) is a prominent member of this class, recognized as a crucial intermediate in the synthesis of prostaglandin analogues like Bimatoprost and Latanoprost, which are used to treat glaucoma.[2][3]
The efficiency of a multi-step synthesis is critically dependent on the performance of each individual step. The choice of the halogen in an α-haloketone intermediate can significantly impact reaction kinetics, yield, and purification requirements. While bromide is a common and effective leaving group, iodide is generally more reactive, potentially leading to faster reactions or milder conditions. However, this increased reactivity can also lead to side reactions or instability. This guide directly compares the synthetic efficiency of this compound with its corresponding iodo-derivative, 1-Iodo-4-phenylbutan-2-one, using a well-documented pathway: the synthesis of a key organophosphorus reagent.
Synthetic Pathways to Key Intermediates
The comparison begins with the synthesis of the two α-haloketone intermediates from a common precursor, 4-phenylbutan-2-one. This ensures that the starting material does not bias the comparison.
Pathway A: Synthesis of this compound (6)
The bromination of ketones at the α-position is a classic and widely used transformation. The reaction is typically acid-catalyzed and proceeds via an enol intermediate. The use of elemental bromine in a suitable solvent is a common and cost-effective method.
Experimental Protocol:
-
To a solution of 4-phenylbutan-2-one (100 g, 1 mmol) in methanol (1000 mL), add bromine (38.2 mL, 1.1 mmol) in acetic acid (1 mL) at 0°C.[1]
-
Stir the mixture at 15°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (1000 mL).
-
Extract the product with dichloromethane (2 x 500 mL).[4]
-
Combine the organic fractions, wash with brine solution, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product as a liquid (160 g).[1]
Pathway B: Synthesis of 1-Iodo-4-phenylbutan-2-one (8)
The synthesis of the iodo-analogue often requires different conditions compared to bromination. A common method involves the use of iodine in the presence of an oxidizing agent or a base. In this case, cupric oxide is used to facilitate the iodination.
Experimental Protocol:
-
To a stirred solution of 4-phenylbutan-2-one (100 g, 1 mmol) in a mixture of methanol (300 mL) and dichloromethane (700 mL), add iodine (171.49 g, 1 mmol).[1]
-
Add cupric oxide (26.87 g, 0.5 mmol) at room temperature.
-
Heat the reaction mixture to reflux at 42°C and maintain for 15 hours.[1]
-
Monitor the reaction progress using TLC.
-
After completion, wash the reaction mass with a sodium thiosulfate solution to quench excess iodine.
-
Collect the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to afford the crude product as a liquid (200 g).[1]
Comparative Workflow Visualization
The following diagram illustrates the two divergent pathways from the common starting material to the respective α-haloketone intermediates.
Caption: Divergent synthesis of bromo- and iodo- intermediates.
Performance Benchmark: Synthesis of an Organophosphorus Reagent
To objectively compare the efficiency of the bromo- and iodo-intermediates, we will examine their performance in a subsequent reaction: the formation of an organophosphorus reagent via the Arbuzov reaction. This reagent is a precursor to an organophosphorus ylide, essential for Wittig-type reactions.[1]
Protocol for Organophosphorus Reagent Synthesis:
-
The α-haloketone (either the bromo- or iodo-derivative) is treated with trimethyl phosphite.
-
The trivalent phosphorus atom acts as a nucleophile, attacking the α-carbon and displacing the halide leaving group.
-
A subsequent dealkylation step results in the final stable phosphonate product.
Quantitative Comparison and Data Analysis
The following table summarizes the key performance indicators for each synthetic pathway, from the common starting material to the final α-haloketone intermediate.
| Parameter | Pathway A: this compound | Pathway B: 1-Iodo-4-phenylbutan-2-one | Rationale & Expert Insights |
| Starting Material | 4-Phenylbutan-2-one (100 g) | 4-Phenylbutan-2-one (100 g) | A common starting point ensures a fair comparison of the halogenation steps. |
| Key Reagents | Bromine, Acetic Acid | Iodine, Cupric Oxide | Bromine is a liquid and highly corrosive but relatively inexpensive. The iodine route requires a solid oxidant (CuO), which adds to the complexity of workup (filtration). |
| Reaction Time | 2 hours[1] | 15 hours[1] | The bromination is significantly faster, which is a major advantage in terms of reactor time and energy consumption in a production setting. |
| Reaction Temp. | 0-15°C[1] | 42°C (Reflux)[1] | Pathway A proceeds at a much lower temperature, reducing energy costs and potentially minimizing side reactions. The higher temperature for iodination is necessary to drive the reaction to completion. |
| Crude Yield | 160 g | 200 g | The iodo-route provides a higher crude mass yield. This is expected as iodine is much heavier than bromine. However, molar yield is a more accurate measure of efficiency. An improved yield is noted for the subsequent step using the iodo-intermediate.[1] |
| Safety & Handling | Elemental bromine is highly toxic, corrosive, and volatile. Requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). | Iodine is a solid and less volatile, but still requires careful handling. Cupric oxide is a heavy metal oxide with its own handling protocols. | The hazards associated with bromine are significant and may require specialized engineering controls, especially at scale. |
| Workup Simplicity | Liquid-liquid extraction. | Requires quenching with sodium thiosulfate and potentially filtration to remove CuO, followed by extraction. | The workup for the bromo-route is more straightforward, involving standard extraction procedures. |
Analysis of Results
The data clearly illustrates a classic trade-off in synthetic chemistry.
-
The Bromine Pathway (A) is superior in terms of speed and energy efficiency . The reaction is an order of magnitude faster and proceeds at a significantly lower temperature. The workup is also simpler. For industrial applications where time and energy costs are paramount, this route is highly attractive. The primary drawback is the handling of hazardous elemental bromine.
-
The Iodine Pathway (B) demonstrates a key advantage in reaction yield for subsequent steps . Although the initial iodination is slow and requires heat, the resulting 1-iodo-4-phenylbutan-2-one is more reactive.[1] This is because iodide is a better leaving group than bromide. This enhanced reactivity can lead to higher yields in subsequent nucleophilic substitution reactions, such as the Arbuzov reaction described.[1] This can be a decisive factor if the downstream product is of high value and maximizing its yield is the primary goal.
Decision Logic: Selecting the Optimal Intermediate
The choice between the bromo- and iodo-intermediate is not absolute but depends on the specific priorities of the synthesis. The following diagram outlines a logical framework for this decision-making process.
Caption: Decision framework for intermediate selection.
Conclusion
While this compound is an exceptionally useful and versatile intermediate, this guide demonstrates that it is not universally the most efficient choice. Its primary advantages lie in the speed and mild conditions of its formation. However, when the ultimate goal is to maximize the yield of a high-value downstream product, the alternative pathway via 1-Iodo-4-phenylbutan-2-one presents a compelling case, despite its longer reaction time and more complex synthesis.[1]
The selection of an intermediate is a strategic decision that must balance chemical reactivity with practical considerations like process time, cost, safety, and scale. By understanding the underlying chemical principles and evaluating the quantitative data, researchers can tailor their synthetic strategies to best meet the unique objectives of their projects.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-phenylbutan-2-one
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. 1-Bromo-4-phenylbutan-2-one, an α-halo ketone, is a valuable synthetic intermediate, but its chemical nature necessitates a rigorous and informed approach to its handling and disposal. This guide provides the essential procedural framework for managing this compound, grounded in established safety protocols and regulatory standards, to ensure the protection of both laboratory personnel and the environment.
Part 1: Hazard Profile and Immediate Safety Imperatives
This compound is not a benign substance; its hazard profile is dictated by its structure as an α-halo ketone. The presence of a bromine atom on the carbon adjacent to the carbonyl group makes it a potent alkylating agent and lachrymator.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant hazards.[1][2] It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a danger of serious eye damage.[1] The primary hazards stem from its reactivity, which, while useful in synthesis, demands caution in handling and disposal.[3]
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the identified hazards, all work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5] An eyewash station and safety shower must be readily accessible.
The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards. | Protects against direct contact and vapor exposure, preventing serious eye damage.[1][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Inspect for integrity before each use. | Prevents skin irritation and potential absorption.[7] |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and contact.[7] |
| Respiratory Protection | Not typically required if work is performed within a properly functioning fume hood. | The fume hood provides primary respiratory protection by containing vapors at the source.[5] |
Part 3: Waste Characterization and Segregation Protocol
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), any chemical waste with properties that make it dangerous or potentially harmful to human health or the environment is classified as hazardous waste.[8][9][10] this compound, due to its irritant and toxic properties, falls squarely into this category.
Causality of Segregation: The key to safe disposal is rigorous segregation at the point of generation.[11][12] As an α-halo ketone, this compound is susceptible to reactions with bases, which can initiate rearrangements (such as the Favorskii rearrangement) or other unintended pathways.[13]
Segregation Mandates:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, especially bases, strong oxidizing agents, or other reactive chemicals.[7]
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste (e.g., reaction residues, solutions).[12]
-
Dedicated Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
Part 4: Step-by-Step Disposal and Spill Management
The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal.[10][14] The following protocol ensures compliance and safety.
-
Container Selection: Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition, free of leaks, and has a secure, screw-top lid.[11][15]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[14] The label must clearly state "HAZARDOUS WASTE" and list the full chemical name: "this compound" and any other components in the waste stream.[7][14]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area must be under the control of laboratory personnel, away from heat or ignition sources, and within a secondary containment system (like a spill tray) to capture any potential leaks.[11]
-
Container Closure: Keep the waste container closed at all times except when adding waste.[15][16] Evaporation is not an acceptable method of disposal.[16]
Laboratory-generated hazardous waste cannot be disposed of via standard trash or sewer systems.[11][17]
-
Contact EH&S: Once the waste container is full or is no longer needed, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for a waste pickup.[15]
-
Documentation: Follow your institution's procedures for documenting the waste, which may include completing a specific waste manifest or online form. This documentation is a critical part of the regulatory compliance trail.[11][18]
-
Professional Disposal: The EH&S department will ensure the waste is transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be managed through methods like high-temperature incineration.[6][10][18]
Accidental spills must be treated as hazardous waste events.[16]
-
Evacuate & Alert: Evacuate all non-essential personnel from the spill area and alert colleagues and your supervisor.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Large Spills: For spills that are large, unmanageable, or outside of a containment device, evacuate the area immediately and contact your institution's emergency response team or EH&S.
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper management of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
References
- 1. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-phenylbutan-1-one | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. vumc.org [vumc.org]
- 17. waste360.com [waste360.com]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
